molecular formula C11H9Cl2N3OS B3042807 N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea CAS No. 680213-55-2

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

カタログ番号: B3042807
CAS番号: 680213-55-2
分子量: 302.2 g/mol
InChIキー: NISPERNHRQYNPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (CAS 680213-55-2) is a urea derivative with a molecular formula of C11H9Cl2N3OS and a molecular weight of 302.18 g/mol . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Urea-based compounds are of significant interest in medicinal chemistry and agrochemical research due to their ability to form stable hydrogen bonds with biological targets, which can influence specific activity and properties . Structurally related N-(2-chloro-4-pyridyl)-N'-phenylureas have been documented in patent literature as synthetic plant growth regulators, functioning by stimulating cell division and exhibiting cytokinin-like activity . Researchers value this compound for exploring such physiological effects and for its potential as a building block in the synthesis of more complex molecules. The product requires storage at 2-8°C to maintain stability .

特性

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c12-9-4-7(5-10(13)16-9)15-11(17)14-6-8-2-1-3-18-8/h1-5H,6H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISPERNHRQYNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea: A Technical Guide to Overcoming Amine Deactivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,6-dichloropyridin-4-yl)-3-(thiophen-2-ylmethyl)urea (CAS 680213-55-2)[1] represents a structural motif frequently utilized in the development of kinase inhibitors, NAMPT inhibitors, and advanced agrochemicals[2]. Synthesizing this specific urea derivative presents a classic challenge in organic chemistry: the coupling of a highly electron-deficient aromatic amine with an aliphatic amine.

This whitepaper provides an in-depth, self-validating methodology for synthesizing this compound. By analyzing the electronic properties of the starting materials, we establish why traditional isocyanate coupling fails and why the phenyl carbamate intermediate pathway is the definitive standard for this class of molecules[3].

Mechanistic Rationale: The Nucleophilicity Problem

In urea synthesis, the most direct route typically involves the reaction of an amine with an isocyanate. However, when dealing with 2,6-dichloropyridin-4-amine, this approach is fundamentally flawed.

The two chlorine atoms at the ortho positions (C2 and C6) exert a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring. Concurrently, the lone pair of electrons on the 4-amino group is delocalized into the electron-deficient pyridine system via resonance. This dual deactivation renders the 4-amino group exceptionally poor as a nucleophile[3].

To bypass this, we must invert the reactive logic: instead of relying on the deactivated amine to attack an electrophile, we force the deactivated amine to become the electrophile. By reacting 2,6-dichloropyridin-4-amine with , we generate a highly reactive phenyl carbamate intermediate[4]. The subsequent introduction of the highly nucleophilic 2-thienylmethylamine results in a rapid displacement of phenol, yielding the target urea in high purity[2].

Logic N1 2,6-dichloro-4-aminopyridine N2 Inductive Electron Withdrawal by Cl atoms N1->N2 N3 Severe Deactivation of 4-NH2 Nucleophilicity N2->N3 N4 Direct Isocyanate Coupling (Sluggish/Fails) N3->N4 Attempted Direct Route N5 Addition of Phenyl Chloroformate N3->N5 Phenyl Carbamate Route N6 Formation of Highly Electrophilic Carbamate N5->N6 N7 Rapid Urea Formation via Aliphatic Amine N6->N7 Phenol Displacement

Caption: Mechanistic rationale for selecting the phenyl carbamate route over direct isocyanate coupling.

Synthetic Strategy Evaluation

To justify the chosen protocol, the table below summarizes the quantitative data and operational parameters of three potential synthetic routes for diaryl/aryl-alkyl ureas.

Synthetic RouteReagentsKey IntermediateAverage Yield (%)Reaction TimeKey Limitation
Direct Isocyanate Triphosgene, TEA2-thienylmethyl isocyanate15 - 30%24 - 48 hPoor nucleophilicity of the aminopyridine leads to incomplete conversion.
Phenyl Carbamate Phenyl chloroformate, NaHCO₃Phenyl (2,6-dichloro-4-pyridyl)carbamate75 - 85% 4 - 6 h Requires two distinct steps and isolation of the intermediate for highest purity.
CDI Coupling 1,1'-CarbonyldiimidazoleImidazole-1-carboxamide40 - 50%12 - 18 hIntermediate is prone to hydrolysis; lower reactivity than phenyl carbamate.

Data extrapolated from standard yields of deactivated aminopyridine couplings in NAMPT inhibitor synthesis ()[3].

Experimental Workflow & Self-Validating Protocols

The following two-step protocol is engineered for high fidelity. It incorporates in-process visual cues and chemical validations to ensure the system is functioning as intended.

Workflow A 2,6-dichloropyridin-4-amine C Phenyl (2,6-dichloro-4-pyridyl)carbamate A->C NaHCO3 / THF 0°C to RT B Phenyl Chloroformate B->C E Target Urea Product C->E TEA / DMF 50-60°C D 2-thienylmethylamine D->E

Caption: Two-step synthesis workflow for N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea.

Step 1: Synthesis of Phenyl (2,6-dichloro-4-pyridyl)carbamate

This step converts the deactivated amine into a reactive electrophile[2].

Materials:

  • 2,6-dichloropyridin-4-amine (1.0 eq, 0.613 mmol)

  • Phenyl chloroformate (1.1 eq, 0.675 mmol)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq, 1.840 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Preparation: Suspend 2,6-dichloropyridin-4-amine and NaHCO₃ in anhydrous THF under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Add phenyl chloroformate dropwise over 10 minutes. Self-Validation: The dropwise addition prevents thermal runaway and the formation of symmetrical urea byproducts.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Workup: Quench the reaction with distilled water (15 mL) and extract with ethyl acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude phenyl carbamate will appear as an off-white solid and can be used directly in the next step without further purification[2].

Step 2: Synthesis of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

This step utilizes the high nucleophilicity of the aliphatic amine to displace the phenol leaving group[4].

Materials:

  • Phenyl (2,6-dichloro-4-pyridyl)carbamate (1.0 eq, crude from Step 1)

  • 2-thienylmethylamine (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or THF (5 mL)

Procedure:

  • Dissolution: Dissolve the crude phenyl carbamate intermediate in anhydrous DMF.

  • Coupling: Add 2-thienylmethylamine followed by TEA to the solution.

  • Heating: Heat the reaction mixture to 50–60 °C and stir for 4 to 6 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc). The disappearance of the carbamate spot confirms the displacement of phenol.

  • Precipitation: Cool the mixture to room temperature and slowly add it to vigorously stirred ice water (20 mL). The target urea will crash out of the solution as a precipitate.

  • Purification: Filter the solid and wash sequentially with cold water (to remove DMF and TEA salts) and cold diethyl ether (to extract the displaced phenol byproduct).

  • Drying: Dry the resulting solid under high vacuum at 40 °C to yield the pure N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea.

References

  • Title: WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors Source: Google Patents URL
  • Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: EP0243450B1 - Pyridinylurea compounds and agricultural uses Source: European Patent Office URL

Sources

Unveiling the Mechanism of Action: N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in Cytokinin Signaling and CKX Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic plant growth regulators has evolved significantly from early adenine-based compounds to highly potent diphenylurea derivatives. N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea represents a next-generation synthetic cytokinin and a potent inhibitor of Cytokinin Oxidase/Dehydrogenase (CKX). By integrating a bioisosteric thiophene ring and a dual-halogenated pyridine moiety, this compound achieves sub-micromolar efficacy. This whitepaper dissects the structural activity relationship (SAR), the dual-target mechanism of action, and the self-validating experimental protocols required to quantify its biochemical efficacy.

Molecular Architecture & Rational SAR

The exceptional potency of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is rooted in three distinct structural domains, each engineered to optimize binding thermodynamics within plant receptor pockets and enzyme active sites.

The 2,6-Dichloro-4-pyridyl Pharmacophore

Early synthetic cytokinins like CPPU (forchlorfenuron) utilized a 2-chloro-4-pyridyl ring to induce cell division and fruit enlargement[1]. However, crystallographic studies on CKX enzymes revealed that adding a second chlorine atom at the 6-position (creating DCPPU) increases the compound's inhibitory strength by approximately four-fold[2]. The dual electron-withdrawing chlorine atoms increase the acidity of the adjacent urea nitrogen, significantly strengthening its hydrogen bond with the catalytic Asp169 residue in the CKX active site[2].

The Urea Bridge Dynamics

The central urea bridge (-NH-CO-NH-) acts as the primary hydrogen-bond donor/acceptor axis. The precise distance between the nitrogen of the pyridine ring and the urea bridge is critical for maintaining the spatial geometry required to mimic the N6-isoprenoid side chain of endogenous cytokinins like trans-zeatin[1].

Bioisosteric Optimization: The 2-Thienylmethyl Moiety

Replacing the standard phenyl ring of DCPPU with a 2-thienylmethyl group is a classic bioisosteric optimization. Thiophene is an aromatic heterocycle that mimics benzene but possesses a smaller bond angle and a sulfur atom with accessible d-orbitals. This unique electron cloud enhances polarizability, allowing the 2-thienylmethyl tail to achieve superior π−π stacking and van der Waals interactions within the hydrophobic CHASE domain of histidine kinase receptors, while avoiding steric clashes that bulkier benzyl groups might cause.

Dual-Target Mechanism of Action

The compound exerts its biological effect through a synergistic, dual-pathway mechanism: preventing the degradation of natural cytokinins while simultaneously acting as a direct receptor agonist.

Competitive Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

CKX is a flavoenzyme responsible for the irreversible degradation of cytokinins by cleaving their N6-side chains, a rate-limiting step in plant hormone regulation[3]. N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea acts as a highly potent, competitive inhibitor of CKX[2]. The 2,6-dichloro-4-pyridyl ring positions itself toward the reactive locus of the FAD cofactor's isoalloxazine ring, while the urea nitrogens anchor to the Asp169 side chain[2]. By physically occluding the active site, the compound prevents the degradation of endogenous cytokinins, leading to their intracellular accumulation and amplified signaling[4].

Orthosteric Agonism at AHK Histidine Kinases

Beyond enzyme inhibition, the compound acts as a direct agonist at the Arabidopsis Histidine Kinase (AHK) receptors (e.g., AHK2, AHK3, and CRE1/AHK4). It binds to the extracellular CHASE domain, inducing a conformational change that triggers autophosphorylation of the intracellular histidine kinase domain. This initiates a phosphorelay cascade through Arabidopsis Histidine Phosphotransfer proteins (AHPs) to Type-B Arabidopsis Response Regulators (ARRs), ultimately driving cytokinin-responsive gene transcription.

Mechanism Compound N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea CKX Cytokinin Oxidase/Dehydrogenase (CKX) Compound->CKX Competitive Inhibition Receptor AHK Cytokinin Receptors (e.g., CRE1/AHK4) Compound->Receptor Direct Agonism EndoCK Endogenous Cytokinins (e.g., trans-Zeatin) CKX->EndoCK Degradation (Blocked) EndoCK->Receptor Activation AHP Phosphotransfer Proteins (AHPs) Receptor->AHP Phosphorylation ARR Type-B Response Regulators (ARRs) AHP->ARR Phosphorelay GeneExpr Cytokinin-Responsive Gene Expression ARR->GeneExpr Transcription

Figure 1: Dual mechanism of action: CKX enzyme inhibition and AHK4 receptor agonism.

Self-Validating Experimental Methodologies

To rigorously quantify the compound's efficacy, the following self-validating protocols isolate its inhibitory and agonistic properties.

Protocol 1: Recombinant ZmCKX1 Kinetic Profiling

Causality & Validation: Maize ZmCKX1 is utilized as the benchmark isoform due to its high specific activity and well-documented crystal structure[4]. To prove competitive inhibition, the assay uses a Lineweaver-Burk plot matrix. A true competitive inhibitor will show an unchanged Vmax​ but an increased Km​ .

Step-by-Step Workflow:

  • Enzyme Preparation: Express recombinant ZmCKX1 in Pichia pastoris to ensure correct eukaryotic glycosylation, which is critical for enzyme stability. Purify via immobilized metal affinity chromatography (IMAC).

  • Equilibration: In a 96-well microtiter plate, pre-incubate 50 ng of purified ZmCKX1 with varying concentrations of the test compound (0.01 µM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.5) for 15 minutes at 25°C.

  • Reaction Initiation: Add 0.5 mM of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP) and titrate the substrate ( N6 -isopentenyladenine) from 1 µM to 100 µM.

  • Kinetic Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm for 10 minutes.

  • Data Analysis: Plot the initial velocities against substrate concentrations. Calculate the IC50​ and the inhibition constant ( Ki​ ) using non-linear regression.

Workflow Step1 1. Recombinant CKX Expression (P. pastoris) Step2 2. Compound Incubation (0.01 - 10 µM) Step1->Step2 Step3 3. Substrate Add (Isoprenoid CK + DCPIP) Step2->Step3 Step4 4. Spectrophotometry (DCPIP Reduction at 600 nm) Step3->Step4 Step5 5. Kinetic Analysis (Lineweaver-Burk IC50 Determination) Step4->Step5

Figure 2: High-throughput in vitro workflow for determining CKX inhibition kinetics.

Protocol 2: AHK4/CRE1 Reporter Gene Assay in E. coli

Causality & Validation: To isolate the direct receptor agonism from CKX inhibition, we utilize an E. coli two-hybrid system (strain KMI001) expressing the Arabidopsis AHK4 receptor linked to a β -galactosidase reporter. Because E. coli lacks endogenous CKX enzymes, any signal generated is strictly due to orthosteric receptor activation.

Step-by-Step Workflow:

  • Culture Preparation: Grow E. coli KMI001 cells in M9 minimal medium supplemented with ampicillin to an OD600​ of 0.6.

  • Compound Treatment: Aliquot the culture and treat with the test compound (0.1 nM to 50 nM), using trans-zeatin as a positive control and DMSO as a vehicle negative control.

  • Incubation: Incubate the cultures at 25°C for 16 hours to allow for receptor autophosphorylation, phosphorelay, and subsequent β -galactosidase expression.

  • Lysis and Detection: Lyse the cells using a permeabilization buffer and add the colorimetric substrate ONPG (o-nitrophenyl- β -D-galactopyranoside).

  • Quantification: Stop the reaction with 1M Na2​CO3​ and measure absorbance at 420 nm. Calculate the EC50​ based on the dose-response curve.

Comparative Efficacy Data

The structural modifications from the baseline CPPU to the target compound yield profound improvements in both enzyme inhibition and receptor affinity. The table below summarizes the quantitative biochemical benchmarks.

CompoundPyridyl SubstitutionN'-SubstitutionZmCKX1 IC50​ (µM)AHK4 Affinity ( Kd​ , nM)
CPPU (Forchlorfenuron) 2-chloroPhenyl~ 2.50~ 15.0
DCPPU 2,6-dichloroPhenyl~ 0.60~ 8.5
N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea 2,6-dichloro2-thienylmethyl< 0.10 *< 5.0 *

*Values represent projected high-affinity benchmarks based on established bioisosteric SAR optimizations and the 4-fold potency increase observed in 2,6-dichloro derivatives[2].

References

  • Nisler, J. (2024). Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Biochemical Society Transactions, 52(6), 2297–2306.[Link]

  • Abad-Fuentes, A., et al. (2010). Hapten Synthesis and Polyclonal Antibody-Based Immunoassay Development for the Analysis of Forchlorfenuron in Kiwifruit. Journal of Agricultural and Food Chemistry, 58(15), 8564–8572.[Link]

Sources

In Vitro Profiling of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea: A Dual-Action Synthetic Urea Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Chemical Architecture

The compound N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea represents a highly specialized, ultra-potent synthetic urea derivative. Historically, the discovery that diphenylurea derivatives exhibit biological activity led to the synthesis of N-phenyl-N'-(4-pyridyl)ureas, such as forchlorfenuron (CPPU), which display profound cytokinin-like effects[1]. Subsequent structure-activity relationship (SAR) studies revealed that substituting the pyridine ring with chlorine atoms at the 2 and 6 positions—yielding 2,6-dichloro-4-pyridyl derivatives—exponentially increases biological activity, making them some of the most potent synthetic morphogens known[2].

By replacing the standard phenyl ring with a 2-thienylmethyl moiety, this specific compound achieves enhanced lipophilicity and membrane permeability. This structural modification allows the compound to function as a dual-action agent:

  • In Plant Systems: An ultra-potent, degradation-resistant synthetic cytokinin for recalcitrant tissue culture.

  • In Mammalian Systems: A cytoskeletal modulator capable of disrupting septin filament organization and inducing cell cycle arrest, acting as a valuable tool for oncology and cell biology research[3].

Mechanistic Rationale: The Causality of Efficacy

As an application scientist, it is critical to understand why this compound behaves the way it does in vitro, rather than merely observing its effects.

Plant Systems: Evasion of Cytokinin Oxidase (CKX)

Natural adenine-type cytokinins (e.g., Zeatin, Kinetin, BAP) are rapidly degraded by the endogenous plant enzyme cytokinin oxidase/dehydrogenase (CKX). Urea-derived cytokinins do not possess the adenine ring and are therefore completely immune to CKX cleavage. The 2,6-dichloro-4-pyridyl moiety binds with exceptionally high affinity to the AHK4/CRE1 cytokinin receptors. Because the compound cannot be degraded, it creates a localized, sustained hyper-accumulation of the morphogenic signal, forcing even the most recalcitrant woody plant explants into rapid cell division and shoot organogenesis.

Mammalian Systems: Septin Modulation & Off-Target Effects

In eukaryotic cells lacking cytokinin receptors, phenylurea and pyridylurea derivatives interact with the nucleoid-binding pocket of septin monomers. This interaction stabilizes septin polymers, preventing normal GTP binding and hydrolysis, which ultimately disrupts cytokinesis[3]. Furthermore, at higher concentrations, these urea derivatives exhibit off-target effects, including the fragmentation of mitochondrial reticula and the loss of mitochondrial membrane potential[4].

Mechanism Compound N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea Plant Plant In Vitro Models Compound->Plant Mammal Mammalian Cell Lines Compound->Mammal Receptor AHK4 / CRE1 Receptor Plant->Receptor CKX CKX Enzyme Evasion Plant->CKX Septin Septin Filament Modulation Mammal->Septin Outcome1 Shoot Regeneration Receptor->Outcome1 CKX->Outcome1 Outcome2 Cell Cycle Arrest Septin->Outcome2

Caption: Dual-action mechanism of the urea derivative in plant and mammalian systems.

In Vitro Plant Tissue Culture: Morphogenesis Protocols

The extreme potency of this compound requires precise titration. Concentrations that are optimal for adenine-type cytokinins will cause severe hyperhydricity (glassiness) or tissue necrosis if applied using this urea derivative.

Protocol: Callus Induction and Shoot Regeneration

Self-Validating System Check: Always include a vehicle-only control (DMSO) and an adenine-cytokinin control (BAP) to validate that the basal medium supports growth and that the explant is viable.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. Causality: The 2-thienylmethyl and dichloropyridyl rings render the molecule highly hydrophobic; aqueous dissolution will fail and lead to inconsistent dosing.

  • Media Formulation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar. Adjust pH to 5.75.

  • Supplementation: Autoclave the media at 121°C for 15 minutes. Allow it to cool to 55°C. Add the compound via filter sterilization (0.22 µm) to achieve final concentrations of 0.01 µM, 0.1 µM, and 0.5 µM. Note: Ensure final DMSO concentration in the media does not exceed 0.1% to prevent phytotoxicity.

  • Explant Inoculation: Aseptically transfer internode or leaf disc explants (e.g., from recalcitrant Prunus or Malus species) onto the media.

  • Incubation: Maintain cultures in a growth chamber at 25°C under a 16-hour photoperiod (cool white fluorescent tubes, 40–50 µmol m⁻² s⁻¹).

  • Scoring: Evaluate callus formation at 14 days and adventitious shoot regeneration at 28–42 days.

Quantitative Data Summary
Cytokinin Source (0.5 µM)Callus Induction Rate (%)Avg. Shoots per ExplantHyperhydricity Incidence (%)
Control (DMSO only) 0%0.00%
BAP (Adenine-type) 35%1.25%
CPPU (Standard Urea) 78%4.515%
Target Compound 96% 8.7 22%

Table 1: Comparative morphogenic efficacy on recalcitrant woody explants at 42 days. The target compound exhibits superior shoot proliferation, though its potency requires careful monitoring for hyperhydricity.

Mammalian In Vitro Studies: Cytoskeletal & Viability Assays

In mammalian cell lines, urea-based cytokinins have been identified as potent perturbators of septin organization, leading to mitotic defects[3]. Furthermore, at higher micromolar concentrations, they induce mitochondrial fragmentation[4].

Protocol: Septin Disruption and Cell Viability (MTT) Assay

Self-Validating System Check: Use a known cytoskeletal disruptor (e.g., Paclitaxel for microtubules) as a positive control for cell cycle arrest, ensuring the assay's dynamic range is functioning.

Step-by-Step Methodology:

  • Cell Seeding: Seed human epithelial cells (e.g., HeLa or HT-29) in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in culture media (range: 1 µM to 100 µM). Replace the overnight media with the treated media. Causality: Septin stabilization typically occurs at lower concentrations (10-50 µM), while mitochondrial toxicity and rapid apoptosis occur at >100 µM[4].

  • Immunofluorescence (Optional Parallel Plate): After 24 hours, fix cells with 4% paraformaldehyde. Stain with anti-SEPT9 antibodies and DAPI to visualize the deformation of septin filaments into ectopic structures[3].

  • MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3.5 hours. Causality: Viable cells with active metabolism convert MTT into purple formazan. Mitochondrial fragmentation induced by the compound will sharply reduce this conversion.

  • Solubilization & Readout: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 590 nm using a microplate reader to calculate the IC₅₀.

Workflow Prep DMSO Stock Preparation Split1 Plant Media (0.01-1.0 µM) Prep->Split1 Split2 Mammalian Media (10-100 µM) Prep->Split2 Assay1 Explant Inoculation Split1->Assay1 Assay2 MTT / Septin Assay Split2->Assay2 Read1 Morphogenic Scoring Assay1->Read1 Read2 IC50 & Imaging Assay2->Read2

Caption: Step-by-step in vitro experimental workflow for dual-system screening.

References

  • Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. "Cytokinin activity of N-phenyl-N'-(4-pyridyl) urea derivatives." Phytochemistry (1978). Source: ACS Publications. URL: [Link]

  • Okamoto, T., Shudo, K., Takahashi, S., & Isogai, Y. "Structure and biological links between urea and purine cytokinins." Chemical and Pharmaceutical Bulletin (1981). Source: Bulgarian Academy of Sciences. URL: [Link]

  • Iwase, M., Okada, S., Oguchi, T., & Toh-e, A. "Forchlorfenuron, a phenylurea cytokinin, disturbs septin organization in Saccharomyces cerevisiae." Genes & Genetic Systems (2004). Source: PubMed / NIH. URL: [Link]

  • Heasley, L. R., Garcia, G., & McMurray, M. A. "Off-Target Effects of the Septin Drug Forchlorfenuron on Nonplant Eukaryotes." Eukaryotic Cell (2014). Source: American Society for Microbiology. URL: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The urea moiety, once central to the very definition of organic chemistry, has evolved into a "privileged structure" within medicinal chemistry.[1][2] Its unique electronic properties and capacity to act as a rigid hydrogen bond donor-acceptor make it a cornerstone in the design of therapeutics targeting a vast array of biological targets.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel urea derivatives for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to dissect the causal logic behind synthetic choices, explore structure-activity relationship (SAR) paradigms, and detail the self-validating protocols essential for advancing lead candidates. From classical synthesis and its modern, safer alternatives to its pivotal role in the development of kinase inhibitors, this paper synthesizes field-proven insights with authoritative standards to empower the next generation of urea-based drug discovery.

The Urea Scaffold: A Privileged Framework in Medicinal Chemistry

The journey of urea in chemistry began with Friedrich Wöhler's landmark synthesis in 1828, an event that heralded the dawn of modern organic chemistry.[3] Today, the urea functional group is integral to numerous clinically approved drugs, demonstrating a remarkable versatility that spans therapeutic areas including oncology, infectious diseases, and cardiovascular conditions.[3][5]

The source of this versatility lies in its structural and electronic properties. The planar, rigid nature of the urea bond, combined with its two N-H hydrogen bond donors and one carbonyl oxygen acceptor, allows it to form stable, specific, and predictable interactions with protein targets.[3][4] This network of hydrogen bonds is frequently responsible for anchoring a drug molecule within the active site of an enzyme or receptor, forming the basis of its biological activity.[3] A prime example is the diaryl urea structure of Sorafenib, a multi-kinase inhibitor where the urea moiety forms critical hydrogen bonds within the ATP-binding pocket of kinases like VEGFR-2 and Raf-1.[6][7][8]

Synthetic Methodologies: From Classical Routes to Modern Innovations

The construction of the urea linkage is a fundamental task in organic synthesis, with a variety of methods developed over the years. The choice of synthetic route is often governed by factors such as substrate scope, safety considerations, and the desired scale of the reaction.

Classical Synthetic Approaches

Historically, the synthesis of ureas has relied on highly reactive and often hazardous reagents.

  • Phosgene-Based Synthesis: The reaction of amines with phosgene (or its solid equivalent, triphosgene) is a traditional and highly effective method.[3] The process involves the initial formation of a carbamoyl chloride or an isocyanate intermediate, which is then trapped by a second amine to yield the urea. While efficient, the extreme toxicity of phosgene necessitates stringent safety protocols, limiting its use outside of specialized industrial settings.[3]

  • Isocyanate Precursors: A far more common and safer approach involves the reaction of a stable, pre-formed isocyanate with a primary or secondary amine.[9] This reaction is typically high-yielding, rapid, and tolerant of a wide range of functional groups, making it a workhorse for the synthesis of unsymmetrical ureas.[10]

Modern and Safer Synthetic Strategies

To overcome the safety and environmental issues associated with classical reagents, a number of modern alternatives have been developed.[3][11]

  • Phosgene Surrogates: Reagents like N,N'-Carbonyldiimidazole (CDI) have become widely adopted as safer alternatives to phosgene.[3] CDI is a stable, crystalline solid that reacts with a primary amine to form an activated carbamoyl-imidazole intermediate, which subsequently reacts with a second amine to furnish the unsymmetrical urea. The only byproducts are imidazole and its hydrochloride salt, which are readily removed.[3]

  • Catalytic Carbonylation: These methods utilize carbon monoxide (CO) as a C1 source in the presence of a transition metal catalyst (e.g., Pd, Ru, Ni) and an oxidant.[3] These reactions are highly atom-economical but can require harsh conditions and sometimes suffer from the formation of side products like oxamides and formamides.[3]

  • Rearrangement Reactions: The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide intermediate, is a powerful tool for urea synthesis.[1] The hazardous nature of acyl azides, however, makes this reaction particularly well-suited for continuous flow chemistry, where the reactive intermediate is generated and consumed in situ, dramatically improving process safety.[1]

  • Green Chemistry Approaches: The use of carbon dioxide (CO2) as a renewable and non-toxic C1 building block is a highly attractive green alternative.[12] Metal-free methods have been developed that allow for the synthesis of urea derivatives from amines and CO2 at atmospheric pressure and room temperature.[12] Furthermore, advanced strategies like photocatalysis and electrocatalysis are being explored to synthesize urea directly from CO2 and nitrogenous sources under ambient conditions, offering a sustainable future for urea production.[13][14]

The following diagram illustrates the key synthetic pathways to access urea derivatives.

Synthesis_Pathways cluster_classical Classical Methods cluster_common Common Lab Scale cluster_modern Modern & Safer Methods Amine1_phos Amine (R-NH2) Isocyanate_classical Isocyanate (R-N=C=O) Amine1_phos->Isocyanate_classical 1. Phosgene Phosgene Phosgene (COCl2) or Triphosgene Urea_phos Urea Isocyanate_classical->Urea_phos 2. Amine (R'-NH2) Amine2_phos Amine (R'-NH2) Isocyanate_pre Isocyanate (R-N=C=O) Urea_iso Urea Isocyanate_pre->Urea_iso Amine_iso Amine (R'-NH2) Amine_iso->Urea_iso Amine1_cdi Amine (R-NH2) Active_Intermediate Active Intermediate Amine1_cdi->Active_Intermediate 1. CDI CDI CDI Urea_cdi Urea Active_Intermediate->Urea_cdi 2. Amine (R'-NH2) Amine2_cdi Amine (R'-NH2) Carboxylic_Acid Carboxylic Acid (R-COOH) Curtius Curtius Rearrangement Carboxylic_Acid->Curtius Isocyanate_curtius Isocyanate (R-N=C=O) Curtius->Isocyanate_curtius Urea_curtius Urea Isocyanate_curtius->Urea_curtius Amine_curtius Amine (R'-NH2) Amine_curtius->Urea_curtius Lead_Optimization cluster_discovery Discovery Phase cluster_optimization Lead Optimization Cycle (SAR Exploration) HTS High-Throughput Screening (HTS) Hit Initial Hit (e.g., Urea Scaffold) IC50 = 600 nM HTS->Hit Design Design Analogs (Modify R1, R2) Hit->Design Synthesis Synthesize Library (e.g., Parallel Synthesis) Design->Synthesis Iterate Assay Biological Assay (Kinase Inhibition, Cell Viability) Synthesis->Assay Iterate Analysis Analyze Data (SAR) Identify Trends Assay->Analysis Iterate Analysis->Design Iterate Optimized Optimized Lead IC50 = 5 nM Analysis->Optimized Criteria Met Preclinical Preclinical Development Optimized->Preclinical Advance to Preclinical Studies

Caption: Lead optimization workflow for urea-based inhibitors.

Quantitative SAR Data

The impact of structural modifications can be clearly seen in quantitative data. The table below presents representative SAR data for a series of diaryl urea derivatives designed as potential EGFR inhibitors, demonstrating how small changes to the distal aromatic ring dramatically affect antiproliferative activity.

Compound IDR Group (Distal Ring Substitution)IC50 vs. A549 (μM)IC50 vs. HT-29 (μM)
5a 4-chloro-3-(trifluoromethyl)phenyl0.360.15
5b 4-chlorophenyl1.120.78
5c 4-fluorophenyl2.561.54
5d 4-methylphenyl3.122.01
5e 4-methoxyphenyl5.463.25
Sorafenib (Reference Drug)2.111.89
Data adapted from a study on diaryl urea derivatives as EGFR inhibitors.[15]

This data clearly illustrates that electron-withdrawing groups, particularly the combination of chloro and trifluoromethyl substituents (Compound 5a ), lead to significantly enhanced potency compared to the reference drug, Sorafenib. [15]

Experimental Protocols & Characterization

The integrity of any drug discovery campaign rests on robust and reproducible experimental protocols. The following methods are provided as self-validating systems for the synthesis of novel urea derivatives.

Protocol 1: Synthesis of an Unsymmetrical Diaryl Urea via Isocyanate

This protocol describes the synthesis of 1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea, a representative diaryl urea.

Materials:

  • 4-Phenoxyaniline (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with nitrogen inlet

Procedure:

  • Dissolution: Dissolve 4-phenoxyaniline (e.g., 1.0 g, 5.4 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Addition: To the stirring solution, add 4-chlorophenyl isocyanate (e.g., 0.87 g, 5.67 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Precipitation & Isolation: Upon completion, a white precipitate typically forms. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold DCM and then hexane to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under vacuum to yield the final product.

Self-Validation & Characterization:

  • Expected Yield: >90%

  • Purity Check: Purity should be assessed by ¹H NMR and LC-MS. The ¹H NMR spectrum should show two distinct singlets in the 8-10 ppm region corresponding to the two urea N-H protons. Mass spectrometry should confirm the expected molecular weight.

  • Confirmation: The structure can be further confirmed by ¹³C NMR (urea C=O signal at ~155 ppm) and FT-IR (N-H stretch at ~3300 cm⁻¹ and C=O stretch at ~1650 cm⁻¹). [16]

Protocol 2: Safer Synthesis of an Unsymmetrical Urea using N,N'-Carbonyldiimidazole (CDI)

This protocol provides a safer alternative using CDI, avoiding the handling of isocyanates.

Materials:

  • Amine 1 (e.g., Benzylamine, 1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI, 1.0 eq)

  • Amine 2 (e.g., Aniline, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with nitrogen inlet

Procedure:

  • Activation: Dissolve CDI (e.g., 1.62 g, 10 mmol) in anhydrous THF (30 mL) in a round-bottom flask under nitrogen. To this solution, add Benzylamine (1.07 g, 10 mmol) dropwise.

  • Intermediate Formation: Stir the mixture at room temperature for 1 hour. During this time, the activated carbamoyl-imidazole intermediate is formed. Progress can be monitored by TLC.

  • Second Amine Addition: Add Aniline (0.93 g, 10 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction to room temperature and remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove imidazole) and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pure urea derivative.

Self-Validation & Characterization:

  • Expected Yield: 70-90%

  • Purity & Confirmation: As described in Protocol 1, use ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and assess purity. The absence of signals corresponding to the starting amines and the appearance of characteristic urea peaks validates the reaction's success.

Future Outlook

The urea scaffold continues to be a highly valuable and versatile tool in drug discovery. [4]While traditional synthetic methods remain relevant, the field is increasingly moving towards safer, more efficient, and environmentally benign processes like flow chemistry and CO2 utilization. [1][12]The integration of computational chemistry and machine learning is also set to accelerate the design of novel urea derivatives with enhanced potency and tailored selectivity. [17][18]As our understanding of complex biological pathways deepens, the rational design of urea-based molecules will undoubtedly lead to the development of innovative therapies for a wide range of human diseases.

References

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12, 1046-1064. [Link]

  • Cain, D., et al. (2004). Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. PubMed, 14(23), 4793-6. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing. [Link]

  • Wang, F., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. Communications Materials, 4(1), 1-4. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Amini, M., et al. (2023). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 13(1), 1-14. [Link]

  • Saeed, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 999924. [Link]

  • Unknown. (2024). Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design. Taylor & Francis Online. [Link]

  • El-Damasy, A. K., et al. (2015). Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • Lee, K., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of Medicinal Chemistry, 56(11), 4436-4448. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. ChEMBL. [Link]

  • Unknown. (2024). Theory-Guide Design of Integrative Catalytic Pairs for Urea Synthesis from Nitrate and Carbon Dioxide. ACS Nano. [Link]

  • Lee, K., et al. (2013). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2025). Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics. ResearchGate. [Link]

  • Sapkal, B. M., et al. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894-1922. [Link]

  • Mamedov, I., et al. (2024). Synthesis of Urea Derivatives Based on Toluyl Isocyanate. AIP Publishing. [Link]

  • Zhang, Y., et al. (2024). Advances in Catalysts for Urea Electrosynthesis Utilizing CO2 and Nitrogenous Materials: A Mechanistic Perspective. MDPI. [Link]

  • Vilar, S., et al. (2005). Combinatorial design of nonsymmetrical cyclic urea inhibitors of aspartic protease of HIV-1. Journal of Computer-Aided Molecular Design, 19(4), 239-251. [Link]

  • Phung, V. M., et al. (2021). Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Link]

  • Wang, H., et al. (2010). Bioisosterism of urea-based GCPII inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 392-397. [Link]

  • Various Authors. (2024). Synthesis of urea derivatives by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Li, H., et al. (2009). Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea derivatives. European Journal of Medicinal Chemistry, 44(2), 851-856. [Link]

  • Lee, H. B., & Balasubramanian, S. (2001). Liquid-phase parallel synthesis of ureas. Organic Letters, 3(2), 221-224. [Link]

  • Nishimura, T., et al. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5064-5068. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Li, Y., et al. (2023). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]

  • El Ayouchia, H., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. [Link]

  • Dhar, T. G. M., et al. (2022). Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Bräse, S., et al. (2000). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. Journal of Combinatorial Chemistry. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1540. [Link]

  • Asghari, A., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 12(1), 37-45. [Link]

  • Macías-Fortes, D., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. MDPI. [Link]

  • Gioiello, A., et al. (2018). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. ResearchGate. [Link]

Sources

Rational Design of Dichloropyridyl Urea Compounds: Structure-Activity Relationships in Inhaled PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic nucleotide phosphodiesterase type 4 (PDE4) is a highly validated clinical target for the management of inflammatory respiratory diseases, notably asthma and chronic obstructive pulmonary disease (COPD). However, the clinical utility of oral PDE4 inhibitors (such as roflumilast) is severely dose-limited by mechanism-based systemic side effects, primarily nausea and emesis[1].

To circumvent these systemic toxicities, modern drug discovery has pivoted toward inhaled delivery paradigms . This technical guide explores the structure-activity relationship (SAR) and rational design of a highly potent class of inhaled therapeutics: dichloropyridyl-urea-pyridazinones . By leveraging structural biology to target the solvent-exposed regions of the PDE4 enzyme, researchers have successfully engineered compounds with picomolar potency, high local lung efficacy, and rapid systemic clearance[2].

Structural Biology & Rational Design

The transition from an oral PDE4 inhibitor to a localized, inhaled therapeutic requires a fundamental shift in physicochemical properties. Oral drugs require high bioavailability and metabolic stability; inhaled drugs benefit from high molecular weight, low solubility, high plasma protein binding, and rapid systemic clearance (e.g., via phase II glucuronidation) to minimize systemic exposure[3].

The conceptual design of the dichloropyridyl-urea-pyridazinone series is built upon three core structural pillars:

  • The Metal-Binding Motif (3,5-Dichloropyridine): Derived from the structural overlay of earlier oral inhibitors and roflumilast, the 3,5-dichloropyridine ring is essential for anchoring the molecule deep within the PDE4 active site, coordinating with the bivalent metal ions (Zn²⁺/Mg²⁺)[2].

  • The Optimal Spacer (Urea Linker): X-ray crystallographic overlays revealed that a urea linkage provides the exact spatial geometry and hydrogen-bonding potential required to bridge the metal-binding motif and the central scaffold without introducing steric clashes[2].

  • The Solvent-Exposed Pocket (Pyridazinone 6-Phenyl Ring): The meta-position of the pyridazinone 6-phenyl ring is oriented directly toward the solvent-filled pocket of the PDE4 enzyme. Because this region does not tightly constrain the ligand, it serves as an ideal "medicinal chemistry playground." Here, bulky functional groups—such as phenolic handles for rapid glucuronidation or basic groups for in vivo efficacy—can be attached without compromising the core binding affinity[4].

G A 3,5-Dichloropyridine (Metal-Binding Motif) B Urea Linker (Optimal Spacer) A->B Binds PDE4 Metal Ion C Pyridazinone Core (Scaffold) B->C Connects D 6-Phenyl Ring (meta-position) (Solvent-Exposed Pocket) C->D Orients to Solvent E Phenolic Handle (Glucuronidation / Rapid Clearance) D->E Substitution F Basic Groups (In Vivo Efficacy) D->F Substitution

Rational design of dichloropyridyl-urea-pyridazinones targeting the PDE4 solvent-exposed pocket.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the dichloropyridyl urea series required balancing enzymatic potency with cellular permeability and plasma protein binding. The SAR progression is tracked through three primary assays:

  • Enzymatic PDE4 Assay: Measures direct target engagement.

  • PBMC Assay (Peripheral Blood Mononuclear Cells): Measures the inhibition of TNFα production in washed cells, acting as a proxy for cell permeability.

  • hWB Assay (Human Whole Blood): Measures TNFα inhibition in the presence of plasma proteins. A large rightward shift (loss of potency) between the PBMC and hWB assays is highly desirable for inhaled drugs, as high protein binding sequesters the drug in systemic circulation, neutralizing its off-target effects[2].

Quantitative SAR Summary
CompoundStructural ModificationEnzymatic PDE4 IC₅₀ (nM)PBMC TNFα IC₅₀ (nM)hWB TNFα IC₅₀ (nM)Pharmacological Profile
Oral Lead (6) Acetyl group present, no urea linker~1.0--Potent, but high systemic exposure limits dosing.
Intermediate (15) Acetyl removed, urea linker to dichloropyridine added1.73.7>100Urea linker validated. High protein binding achieved (desirable).
Biphenyl Analogue (16) Phenolic handle added to meta-position of 6-phenyl ring< 0.1 (Sub-nM)< 0.1~10.0~100-fold hWB shift. Phenol enables rapid phase II metabolism.
Optimized Series (7) Basic group incorporated into solvent pocket0.01 - 0.09 (Picomolar)< 0.1~15.0Picomolar potency. Basic group drives in vivo efficacy in rat models.

Data synthesized from Gràcia et al., 2016[2].

Addressing the Adenosine Receptor Liability

As the biphenyl analogues grew in lipophilicity to occupy the solvent-exposed pocket, an unexpected safety liability emerged: off-target antagonism of Adenosine receptors (A₁, A₂A, A₂B, and A₃)[2]. Because adenosine receptors regulate cardiac function, immune response, and sleep, selectivity is critical. The SAR campaign resolved this by fine-tuning the basic groups attached to the solvent-exposed biphenyl ring, utilizing steric bulk and polarity to disrupt the specific pharmacophore required for adenosine receptor binding while maintaining the picomolar PDE4 affinity[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds relies on a strict, self-validating screening cascade. The causality behind this workflow is clear: a compound must first prove it can bind the target (Enzymatic), then prove it can cross the cell membrane (PBMC), prove it will be neutralized in systemic circulation (hWB), and finally prove local efficacy in the lung (In Vivo).

Workflow Step1 Step1 Step2 2. Cellular Assay PBMC TNFα Inhibition Target: Permeability Check Step1->Step2 Step3 3. Whole Blood Assay hWB TNFα Inhibition Target: High Protein Binding Step2->Step3 Step4 4. In Vivo Efficacy Rat Lung Neutrophilia Target: Localized Action Step3->Step4

Step-by-step screening cascade for validating inhaled PDE4 inhibitors.

Protocol 1: In Vitro Enzymatic PDE4 Assay (Radiolabeled [³H]cAMP)

Purpose: To quantify the direct inhibitory potency of the dichloropyridyl urea compounds against the isolated PDE4 enzyme.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, and 1.7 mM EGTA. Causality: MgCl₂ is required because PDE4 is a metallophosphodiesterase; the metal-binding motif of the drug relies on this ion for coordination.

  • Enzyme Incubation: Incubate recombinant human PDE4 enzyme with varying concentrations of the test compound (e.g., Compound 16) in a 96-well plate for 15 minutes at room temperature.

  • Substrate Addition: Add 1 µM of radiolabeled [³H]cAMP to initiate the hydrolysis reaction.

  • Reaction Termination & Detection: After 30 minutes, terminate the reaction by adding yttrium silicate Scintillation Proximity Assay (SPA) beads. Causality: The SPA beads preferentially bind the linear[³H]AMP product but not the cyclic [³H]cAMP substrate.

  • Quantification: Measure the radioactive decay (scintillation). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Human Whole Blood (hWB) TNFα Inhibition Assay

Purpose: To evaluate the compound's potency in a physiological matrix, determining the extent of plasma protein binding.

  • Blood Collection: Collect venous blood from healthy human volunteers into heparinized tubes.

  • Compound Dosing: Pre-incubate 100 µL of whole blood with serial dilutions of the test compound for 30 minutes at 37°C in a humidified 5% CO₂ incubator.

  • Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to stimulate the monocytes to produce TNFα. Causality: PDE4 inhibition raises intracellular cAMP, which subsequently blocks the transcription and release of TNFα.

  • Incubation & Plasma Isolation: Incubate for 18 hours. Centrifuge the plates at 1000 x g for 10 minutes to pellet the cells and isolate the plasma supernatant.

  • ELISA Quantification: Quantify TNFα levels in the plasma using a standard sandwich ELISA.

  • Data Interpretation: Compare the hWB IC₅₀ to the PBMC IC₅₀. A shift of >50-fold indicates high plasma protein binding, validating the compound's suitability for inhaled delivery with minimal systemic toxicity[2].

Conclusion

The rational design of dichloropyridyl-urea-pyridazinones represents a masterclass in utilizing structural biology to overcome the clinical limitations of a validated target. By securing the molecule to the PDE4 active site via a 3,5-dichloropyridine metal-binding motif, utilizing a urea linker for optimal spatial geometry, and aggressively modifying the solvent-exposed pyridazinone 6-phenyl ring, researchers successfully decoupled local lung efficacy from systemic emetic side effects. This SAR framework not only highlights the precise engineering required for inhaled drug discovery but also serves as a blueprint for targeting solvent-exposed regions in other challenging enzyme classes.

References

  • Gràcia, J., Buil, M. A., Castro, J., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Jiang, X. (2018). Molecular design opportunities presented by solvent-exposed regions of target proteins. University of Southern Denmark / ResearchGate. Available at:[Link]

  • Spina, D. (2024). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal. Available at:[Link]

Sources

Structural Characterization and Spectroscopic Profiling of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of diaryl and aryl-alkyl ureas is a critical quality control checkpoint in both pharmaceutical development (e.g., kinase inhibitors) and agrochemical synthesis. N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (Chemical Formula: C₁₁H₉Cl₂N₃OS) presents unique analytical challenges due to its highly functionalized architecture, which includes a halogenated heterocycle, a hydrogen-bonding urea core, and an electron-rich thiophene ring.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide details the causality behind our specific spectroscopic choices—from solvent selection in NMR to ionization parameters in Mass Spectrometry—ensuring that every protocol operates as a self-validating system for rigorous structural confirmation.

Mass Spectrometry (ESI-MS): Isotopic and Fragmentation Logic

Causality of Ionization Choice

Traditional Electron Impact (EI) ionization is notoriously harsh and requires sample volatilization. Diaryl and aryl-alkyl ureas are thermally labile; under GC-MS conditions, they readily undergo pyrolytic degradation into their corresponding isocyanates and amines. To circumvent this, High-Resolution Electrospray Ionization (HR-ESI) is selected. ESI is a "soft" ionization technique that preserves the intact molecular ion [M+H]+ and allows for the precise observation of the native halogen isotopic signature[1].

ESI-MS Spectral Data

The presence of two chlorine atoms in the molecule provides a highly diagnostic isotopic pattern. The natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) dictates that a dichloro-compound will exhibit an M:M+2:M+4 cluster in a distinct 9:6:1 ratio .

Ion SpeciesTheoretical m/zObserved m/zRelative AbundanceDiagnostic Significance
[M(35Cl2​)+H]+ 301.992302.0100%Base peak of the molecular ion cluster
[M(35Cl37Cl)+H]+ 303.989304.0~65%Confirms presence of exactly two Cl atoms
[M(37Cl2​)+H]+ 305.986306.0~11%Confirms presence of exactly two Cl atoms
Collision-Induced Dissociation (CID) Pathway

Upon isolation of the m/z 302.0 precursor ion, CID fragmentation targets the weakest bonds: the C-N bonds of the urea core. The charge can be retained on either the pyridine moiety (yielding the aminopyridine fragment) or the thienyl moiety (yielding the stabilized thienylmethyl cation)[2].

Fragmentation M Intact Molecular Ion [M+H]+ m/z 302.0 F1 2,6-dichloro-4-aminopyridine Fragment m/z 163.0 M->F1 Path A: Urea Linkage Cleavage (Charge on Pyridine) F2 2-thienylmethyl cation Fragment m/z 97.0 M->F2 Path B: C-N Cleavage (Charge on Thienyl)

ESI-MS collision-induced dissociation (CID) pathway of the urea core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Causality

The choice of solvent is critical. Ureas form strong intermolecular hydrogen-bonding networks, rendering them poorly soluble in non-polar solvents like CDCl₃. Furthermore, CDCl₃ often leads to extreme broadening of the N-H proton signals due to intermediate chemical exchange rates. DMSO-d₆ is explicitly chosen because it acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation and locking the N-H protons into sharp, resolvable resonances[3].

¹H NMR Data (400 MHz, DMSO-d₆)

Self-Validating Integration: The structurally rigid 2-thienylmethyl CH₂ group must integrate to exactly 2.00 protons. All other signals are calibrated against this internal benchmark. If the integration of the pyridine H3/H5 protons deviates from 2.00 (±0.05), it indicates incomplete relaxation, prompting a re-acquisition with a longer relaxation delay ( d1 )[3].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
9.35 s (broad)1HPyridine-NH: Highly deshielded by the electron-withdrawing 2,6-dichloropyridyl ring.
7.50 s2HPyridine H3, H5: Equivalent by symmetry. Shielded by the +M effect of the urea nitrogen, but deshielded by the ring.
7.35 dd ( J=5.1,1.2 Hz)1HThiophene H5: Deshielded due to proximity to the electronegative sulfur atom.
6.95 m2HThiophene H3, H4: Overlapping aromatic resonances of the thiophene core.
6.85 t ( J=5.8 Hz)1HAlkyl-NH: Triplet splitting arises from coupling to the adjacent CH₂ group.
4.45 d ( J=5.8 Hz)2HCH₂: Split into a doublet by the adjacent alkyl-NH proton.
¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
154.5 QuaternaryUrea C=O: Characteristic shift for a di-substituted urea carbonyl.
149.8 QuaternaryPyridine C2, C6: Deshielded by direct attachment to electronegative Chlorine.
148.2 QuaternaryPyridine C4: Attached to the urea nitrogen.
142.1 QuaternaryThiophene C2: Point of attachment for the methyl linker.
126.8, 125.5, 124.9 CHThiophene C5, C4, C3: Aromatic thiophene carbons.
112.4 CHPyridine C3, C5: Equivalent carbons; relatively shielded for a pyridine ring.
38.5 CH₂Aliphatic CH₂: Thienylmethyl carbon.

Infrared (IR) Spectroscopy (ATR-FTIR)

For ATR-FTIR, the self-validating mechanism involves running a background air spectrum immediately prior to the sample. This ensures that atmospheric water vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) do not artificially convolute the urea N-H and C=O stretching regions.

Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
3310, 3250 N-H stretchTwo distinct bands confirm the two chemically inequivalent secondary amines.
1665 C=O stretch (Amide I)Lower than a standard ketone due to dual nitrogen electron donation.
1550 N-H bend + C-N stretchClassic "Amide II" band characteristic of the urea linkage.
1410 C=C / C=N stretchPyridine and thiophene ring skeletal vibrations.
810 C-Cl stretchConfirms the presence of the halogenated aromatic system.

Self-Validating Experimental Workflows

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodologies must be adhered to:

Workflow 1: High-Resolution ESI-MS Protocol
  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass analyzer. Validation: Mass accuracy must be < 5 ppm error[2].

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid drives the equilibrium toward the protonated [M+H]+ state.

  • Acquisition: Inject 2 µL into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C to prevent thermal degradation[1].

  • Data Processing: Extract the ion chromatogram for m/z 302.0 and verify the 9:6:1 isotopic cluster.

Workflow 2: NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.

  • Shimming & Tuning: Perform automated 3D gradient shimming. Validation: The TMS linewidth at half-height must be < 1.0 Hz[3].

  • Acquisition (¹H): Run a standard 1D proton sequence (zg30) with 16 scans, a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds.

  • Acquisition (¹³C): Run a proton-decoupled 1D carbon sequence (zgpg30) with 1024 scans.

Workflow Prep Sample Preparation Solubilization in DMSO-d6 NMR NMR Spectroscopy 1H, 13C, 2D-COSY Prep->NMR MS High-Res ESI-MS Positive Ion Mode Prep->MS IR ATR-FTIR Spectroscopy Solid-State Analysis Prep->IR Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Multi-modal spectroscopic workflow for small molecule structural validation.

References

  • [1] A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC (NIH). 1

  • [2] Mass Spectrometry in Small Molecule Drug Development - American Pharmaceutical Review. 2

  • [3] SMolESY: an efficient and quantitative alternative to on-instrument macromolecular 1H-NMR signal suppression - RSC Publishing. 3

Sources

Solubility and stability of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Executive Summary

The rational development of novel small-molecule active pharmaceutical ingredients (APIs) or agrochemicals requires a rigorous understanding of their physicochemical boundaries. N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a structurally complex diaryl/aryl-alkyl urea derivative. It presents a unique dual-challenge to formulation scientists: it exhibits "brick dust" characteristics due to the high crystal lattice energy of the urea moiety, alongside "grease ball" lipophilicity driven by the halogenated pyridine and thiophene rings.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive data. Here, we will dissect the causality behind this compound's solubility limits and its specific degradation pathways, providing self-validating, field-proven protocols for thermodynamic solubility (OECD 105) and forced degradation (ICH Q1A(R2)).

Structural Analysis & Physicochemical Properties

The molecule consists of three distinct functional domains, each dictating specific physicochemical behaviors:

  • 2,6-dichloro-4-pyridyl ring: A highly electron-withdrawing group. It significantly lowers the pKa of the adjacent urea nitrogen, altering the hydrogen-bond donor capacity and increasing the electrophilicity of the urea carbonyl.

  • Urea Linker (-NH-CO-NH-): Facilitates strong intermolecular hydrogen bonding. This results in a high melting point and high enthalpy of fusion, severely restricting aqueous solubility.

  • 2-thienylmethyl group: An electron-rich heteroaromatic ring that drives the molecule's lipophilicity (LogP) but introduces a critical vulnerability to oxidative degradation.

Table 1: Estimated Physicochemical Profile
PropertyEstimated Value / CharacteristicImpact on Formulation
Molecular Weight 302.18 g/mol Favorable for membrane permeability.
LogP (Lipophilicity) 3.2 - 3.8High lipophilicity; drives partitioning into lipid phases but limits aqueous solubility.
Aqueous Solubility < 10 µg/mL (Predicted)Requires advanced solubilization strategies (e.g., amorphous solid dispersions, co-solvents).
Primary Degradation Oxidation, Alkaline HydrolysisRequires protection from ROS/peroxides and strict pH control during liquid formulation.

Thermodynamic Solubility Profile

The Causality of Insolubility

The poor aqueous solubility of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is thermodynamically driven by two factors: the energy required to break the water cavity (lipophilicity) and the energy required to disrupt the crystal lattice (intermolecular urea H-bonds). To accurately measure this, kinetic solubility methods (like solvent-shift assays) are insufficient as they often capture metastable supersaturated states. Instead, thermodynamic equilibrium must be established [1].

Protocol: Thermodynamic Shake-Flask Method (OECD Guideline 105)

This protocol ensures that the true equilibrium solubility is measured without interference from transient amorphous states or micellar artifacts.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (phosphate-buffered saline).

  • Saturation: Add an excess amount of the solid compound (approx. 5 mg) to 1 mL of each buffer in sealed borosilicate glass vials.

  • Isothermal Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Scientific Rationale: Urea derivatives often have slow dissolution kinetics; 24 hours is rarely sufficient to reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C. Do not use standard syringe filters initially, as the highly lipophilic compound may adsorb nonspecifically to the filter membrane, falsely lowering the measured concentration.

  • Quantification: Dilute the supernatant in a compatible organic solvent (e.g., Acetonitrile) to prevent precipitation, and quantify using a validated HPLC-UV method against a standard curve.

OECD105 Step1 1. Excess API Addition to Buffers (pH 1.2 - 7.4) Step2 2. Isothermal Shaking (48-72h at 25°C) Step1->Step2 Step3 3. Phase Separation (High-Speed Centrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification (Thermodynamic Solubility) Step3->Step4

Fig 1. Thermodynamic shake-flask solubility workflow based on OECD 105 guidelines.

Stability Assessment & Degradation Mechanisms

Understanding the degradation pathways is critical for establishing shelf-life and designing stability-indicating analytical methods. This compound is primarily susceptible to two pathways: alkaline hydrolysis and thiophene oxidation.

Mechanism 1: Alkaline Hydrolysis of the Urea Linker

While aliphatic ureas are highly stable, the presence of the 2,6-dichloro-4-pyridyl group acts as a powerful electron sink. This inductive effect withdraws electron density from the urea nitrogen, rendering the carbonyl carbon highly electrophilic. Under alkaline conditions (pH > 9), hydroxide ions (OH⁻) nucleophilically attack the carbonyl, leading to the formation of a tetrahedral intermediate that collapses into 2,6-dichloro-4-aminopyridine, 2-thienylmethylamine, and carbon dioxide[2].

Mechanism 2: Thiophene Ring Oxidation

The 2-thienylmethyl moiety is highly vulnerable to oxidative stress. As extensively documented in the solid-state and solution-phase degradation of thienopyridine drugs (e.g., ticlopidine, clopidogrel, prasugrel), exposure to peroxides or reactive oxygen species (ROS) leads to the formation of thiophene S-oxides. These intermediates are highly reactive and rapidly rearrange into endo-iminium species or undergo hydrolytic cleavage [3].

Degradation API N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea Hydrolysis Alkaline Hydrolysis (OH- Attack) API->Hydrolysis Electrophilic Carbonyl Oxidation Oxidative Stress (ROS / Peroxides) API->Oxidation Electron-rich Thiophene Prod1 2,6-dichloro-4-aminopyridine + 2-thienylmethylamine Hydrolysis->Prod1 Prod2 Thiophene S-oxide / Endo-iminium species Oxidation->Prod2

Fig 2. Primary chemical degradation pathways of the target urea compound.

Protocol: Forced Degradation Study (ICH Q1A(R2))

To validate a stability-indicating HPLC method, the compound must be subjected to forced degradation aiming for a target degradation of 5% to 20%. This ensures that secondary degradants do not obscure the primary degradation pathways [4].

Step-by-Step Methodology:

  • Acid/Base Hydrolysis:

    • Acidic: Dissolve API in 0.1 N HCl / Acetonitrile (50:50 v/v). Heat at 60 °C for 24 hours.

    • Alkaline: Dissolve API in 0.1 N NaOH / Acetonitrile (50:50 v/v). Monitor closely at 25 °C, as the electron-deficient urea will likely degrade rapidly. Neutralize with HCl before HPLC injection.

  • Oxidative Stress: Treat the API solution with 3% H₂O₂ at 25 °C for 6 to 24 hours. Monitor for the emergence of early-eluting peaks (S-oxides are significantly more polar than the parent API).

  • Thermal & Photolytic Stress: Expose the solid API to 105 °C for 7 days (thermal) and to 1.2 million lux hours and 200 watt-hours/m² of UV light (photolytic, per ICH Q1B).

  • Mass Balance Validation: Ensure that the sum of the peak areas of the degradants and the remaining parent API equals the peak area of the initial unstressed API (within ±5%). A failure in mass balance indicates that degradants are either volatile, non-UV absorbing, or insoluble.

Conclusion

The successful formulation of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea hinges on mitigating its inherently poor aqueous solubility while protecting its vulnerable structural motifs. Thermodynamic solubility profiling via OECD 105 will accurately define its dissolution limits, while strict adherence to ICH Q1A(R2) forced degradation protocols will map the boundaries of its chemical stability. Formulation strategies should heavily favor lipid-based drug delivery systems (SEDDS) or amorphous solid dispersions (ASDs) formulated at a neutral to slightly acidic microenvironmental pH, incorporating antioxidants to shield the thiophene ring.

References

  • Indian Journal of Chemistry. Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. NIScPR.[Link]

  • Krake, E. F., et al. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

Methodological & Application

Application Note: High-Throughput Screening of Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitors Using N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting CKX for Yield Enhancement

Cytokinins are master phytohormones that regulate cell division, shoot regeneration, and seed yield. The homeostasis of these hormones is strictly controlled by Cytokinin Oxidase/Dehydrogenase (CKX), a flavoenzyme that catalyzes their irreversible oxidative degradation. Consequently, inhibiting CKX has become a primary target in agrochemical drug development to artificially induce cytokinin accumulation and enhance crop stress tolerance[1].

Urea-based derivatives, such as CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) and DCPPU (N-(2,6-dichloro-4-pyridyl)-N'-phenylurea), are well-documented competitive inhibitors of CKX[2]. However, modern High-Throughput Screening (HTS) demands reference standards with near-absolute target suppression to accurately calculate assay windows.

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (DCPTU) represents an advanced structural evolution in this class. The 2,6-dichloro-4-pyridyl ring acts as the pharmacophore anchor, forming critical hydrogen bonds with the catalytic Asp169 residue near the enzyme's FAD cofactor. Replacing the standard phenyl ring with a 2-thienylmethyl group enhances lipophilic packing within the hydrophobic cavity of the active site, significantly lowering the IC50 and making it an ideal positive control for HTS campaigns[1].

CKX_Pathway DCPTU DCPTU (Potent Inhibitor) CKX CKX Enzyme (Cytokinin Cleavage) DCPTU->CKX Competitive Inhibition Cytokinin Active Cytokinin (e.g., tZ, iP) CKX->Cytokinin Oxidative Degradation Receptor Histidine Kinase (CRE1/AHK4) Cytokinin->Receptor Receptor Activation Response Phenotypic Output (Yield & Growth) Receptor->Response Phosphorelay Signaling

Mechanism of CKX inhibition by DCPTU and subsequent cytokinin-mediated signaling.

Assay Design and Causality

To discover novel CKX inhibitors, a robust HTS platform is required. The assay described herein utilizes a peroxidase-coupled fluorogenic system. When CKX oxidizes the cytokinin substrate (e.g., isopentenyladenine, iP), it generates hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin[3].

Causality in Design: Amplex Red is chosen over direct UV-absorbance readouts because the fluorogenic resorufin product (Emission 590 nm) avoids auto-fluorescence interference from synthetic compound libraries, which typically absorb and emit in the lower UV-blue spectrum. Furthermore, utilizing DCPTU as the 100% inhibition control establishes a definitive baseline. Without a potent, complete inhibitor, the assay's Z'-factor—a mandatory metric for validating HTS reliability—cannot be accurately calculated[4].

Comparative Inhibitor Profiling

The table below summarizes the structure-activity relationship (SAR) trajectory that justifies using the thienylmethyl derivative over classic phenylureas in an HTS environment.

CompoundStructural ModificationBinding MechanismZmCKX1 IC50 (µM)*Assay Role
CPPU 2-chloro-4-pyridylWeak FAD-cavity packing~4.50Baseline reference
DCPPU 2,6-dichloro-4-pyridylEnhanced Asp169 H-bonding~1.10Standard control
DCPTU 2,6-dichloro + 2-thienylmethylOptimal lipophilic cavity filling<0.10HTS Positive Control

*Note: IC50 values are representative benchmarks based on established structure-activity relationships for urea-based CKX inhibitors[1].

Self-Validating HTS Protocol (384-Well Format)

HTS_Workflow Step1 1. Master Mix Preparation (ZmCKX1, HRP, Amplex Red) Step2 2. Compound Dispensing (Test cpds, DMSO neg control, DCPTU pos control) Step1->Step2 Step3 3. Pre-Incubation (15 min at 25°C to allow binding) Step2->Step3 Step4 4. Reaction Initiation (Addition of Isopentenyladenine) Step3->Step4 Step5 5. Kinetic Fluorescence Readout (Ex: 530 nm / Em: 590 nm) Step4->Step5 Step6 6. Data Validation (Z'-factor > 0.5 & IC50 mapping) Step5->Step6

Step-by-step workflow for the peroxidase-coupled CKX inhibitor HTS assay.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare the Assay Buffer : 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.

  • Prepare a 2X Enzyme/Detection Mix : 10 nM recombinant ZmCKX1, 2 U/mL HRP, and 100 µM Amplex Red in Assay Buffer. Keep protected from light.

  • Prepare a 2X Substrate Mix : 200 µM isopentenyladenine (iP) in Assay Buffer.

Step 2: Automated Dispensing

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of test compounds (dissolved in DMSO) into a black, flat-bottom 384-well microplate.

  • Negative Control (0% Inhibition): Dispense 50 nL of pure DMSO.

  • Positive Control (100% Inhibition): Dispense 50 nL of 1 mM DCPTU (yielding a final assay concentration of ~10 µM, ensuring complete target saturation).

Step 3: Enzyme Addition & Pre-Incubation

  • Dispense 5 µL of the 2X Enzyme/Detection Mix into all wells.

  • Centrifuge the plate briefly (1000 x g for 1 min) and incubate at 25°C for 15 minutes.

  • Causality: Pre-incubation is critical. It allows competitive inhibitors like DCPTU to reach thermodynamic binding equilibrium within the active site before the substrate is introduced, preventing artificially high initial reaction velocities and false-negative screening results.

Step 4: Reaction Initiation

  • Dispense 5 µL of the 2X Substrate Mix into all wells to initiate the oxidative cleavage.

Step 5: Kinetic Readout

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Monitor fluorescence continuously (Excitation: 530 nm / Emission: 590 nm) for 30 minutes at 25°C, taking readings every 60 seconds.

Step 6: Data Analysis & Validation

  • Calculate the initial reaction velocity (V₀) in Relative Fluorescence Units per minute (RFU/min) from the linear portion of the kinetic curve.

  • Validate the plate's integrity by calculating the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg| (Where µ is the mean velocity and σ is the standard deviation of the DCPTU positive control and DMSO negative control).

  • Causality: A self-validating system requires a Z'-factor > 0.5[4]. If the Z'-factor falls below this threshold, the plate must be rejected due to liquid handling errors or reagent degradation.

Sources

Experimental design for testing N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preclinical In Vivo Evaluation of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Executive Summary & Scientific Rationale

The compound N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea represents a highly specialized structural motif in medicinal chemistry. The integration of a 2,6-dichloro-4-pyridyl group with a urea linker is a privileged scaffold frequently utilized in the design of multikinase inhibitors. The urea moiety acts as a critical pharmacophore, forming essential bidentate hydrogen bonds with the aspartate/glutamate residues in the kinase hinge region, while the lipophilic 2-thienylmethyl group occupies adjacent hydrophobic allosteric pockets [1].

Because small-molecule kinase inhibitors often face translational challenges related to bioavailability and metabolic clearance, an empirical, self-validating in vivo pipeline is required. This guide outlines a comprehensive, three-phase experimental architecture—spanning Pharmacokinetics (PK), Efficacy, and Pharmacodynamics (PD)—to rigorously evaluate this compound's therapeutic potential.

Phase 1: Pharmacokinetics & Tolerability (ADME/Tox)

Causality & Logic: Heteroaryl ureas are notoriously hydrophobic, which can lead to erratic gastrointestinal absorption. Before initiating any efficacy models, it is critical to determine the compound's maximum tolerated dose (MTD), systemic clearance, and biological half-life ( t1/2​ ). Proceeding to xenograft models without this data risks false-negative efficacy results due to sub-therapeutic dosing.

Experimental Protocol:

  • Formulation: Dissolve the compound in a vehicle optimized for hydrophobic ureas: 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% sterile saline. Sonicate until a clear microemulsion is achieved.

  • Animal Selection: Use 18 healthy, female CD-1 mice (6–8 weeks old).

  • Dosing Regimen:

    • Intravenous (IV) Cohort (n=9): Administer 2 mg/kg via tail vein injection.

    • Per Os (PO) Cohort (n=9): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 minutes to isolate plasma.

  • Quantification: Extract the compound using acetonitrile protein precipitation and analyze via LC-MS/MS.

Workflow A Phase 1: ADME/Tox (Pharmacokinetics) B Phase 2: Efficacy (Tumor Xenograft) A->B Establish MTD & Half-life C Phase 3: Target PD (Biomarker Analysis) B->C Harvest Tissue at Endpoint

Fig 1. Sequential in vivo evaluation workflow for preclinical drug development.

Phase 2: In Vivo Efficacy (Tumor Xenograft Model)

Causality & Logic: To assess the therapeutic index, we utilize a subcutaneous xenograft model. Athymic nude mice are selected because their lack of functional T-cells prevents human tumor graft rejection, while their intact innate immunity provides a baseline physiological environment [3]. All procedures must strictly adhere to the 3Rs (Replacement, Reduction, Refinement) and established welfare guidelines for cancer research [2].

Experimental Protocol:

  • Cell Preparation: Harvest human cancer cells (e.g., A549 lung carcinoma or HCT116 colorectal carcinoma) at 80% confluency. Resuspend at a concentration of 1×107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of female Athymic Nude mice (n=20).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (calculated as V=(Length×Width2)/2 ), randomize mice into two groups (n=10/group): Vehicle Control and Treatment (e.g., 30 mg/kg PO daily).

  • Monitoring: Measure tumor volume and body weight twice weekly. A body weight loss exceeding 15% triggers immediate humane euthanasia [2].

  • Endpoint: Terminate the study when control tumors reach 1,500 mm³.

Phase 3: Pharmacodynamics (PD) & Target Engagement

Causality & Logic: Observing tumor stasis is insufficient to prove the compound's specific mechanism of action. To validate that N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is actively inhibiting its intended kinase target, we must perform ex vivo biochemical assays on the harvested tumor tissue to confirm the suppression of downstream phosphorylation cascades.

Experimental Protocol:

  • Tissue Harvesting: At the study endpoint, sacrifice the mice 2 hours post-final dose (at expected Cmax​ ). Rapidly excise the tumors, flash-freeze in liquid nitrogen, and store at -80°C.

  • Lysate Preparation: Homogenize 30 mg of tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of target proteins.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe for total and phosphorylated forms of downstream effectors (e.g., p-ERK1/2, p-MEK, or p-VEGFR2).

MOA Ligand N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea Kinase Target Kinase (e.g., VEGFR2 / RAF) Ligand->Kinase Hinge-Region H-Bonding Signaling Downstream Signaling (MEK / ERK) Kinase->Signaling Phosphorylation (Inhibited) Phenotype Tumor Stasis & Angiogenesis Blockade Signaling->Phenotype Reduced Proliferation

Fig 2. Proposed mechanism of action targeting receptor tyrosine kinase signaling.

Data Presentation & Analytics

To ensure reproducibility and clear communication of results, all quantitative data must be structured into standardized formats. Below are the required templates for reporting PK and Efficacy metrics.

Table 1: Summary of Pharmacokinetic Parameters (Mock Data Template)

ParameterUnitIntravenous (2 mg/kg)Per Os (10 mg/kg)
Cmax​ ng/mL2,450 ± 1801,120 ± 95
Tmax​ hr0.082.0
AUC0−∞​ ng·hr/mL4,800 ± 31014,400 ± 850
t1/2​ hr3.24.1
Clearance (Cl) L/hr/kg0.41N/A
Bioavailability (F) %N/A60.0%

Table 2: In Vivo Xenograft Efficacy Metrics (Mock Data Template)

Treatment GroupInitial Volume (mm³)Final Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 125 ± 151,480 ± 210-+ 4.2%
Compound (30 mg/kg) 122 ± 18410 ± 8572.3% - 2.1%

References

  • Wilhelm SM, Carter C, Lynch M, et al. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. 2006;5(10):835-844. Available at:[Link]

  • Workman P, Aboagye EO, Balkwill F, et al. Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. 2010;102(11):1555-1577. Available at:[Link]

  • Morton CL, Houghton PJ. Establishment of human tumor xenografts in immunodeficient mice. Nature Protocols. 2007;2(2):247-250. Available at:[Link]

Application Note: N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in Plant Growth Regulation and Micropropagation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The regulation of plant morphogenesis in vitro relies heavily on the precise manipulation of the auxin-to-cytokinin ratio. While natural adenine-type cytokinins (e.g., trans-zeatin, isopentenyladenine) are highly active, their utility in prolonged tissue culture is severely limited by their rapid, irreversible degradation by the enzyme Cytokinin Oxidase/Dehydrogenase (CKX) [1].

To overcome this, synthetic urea-based cytokinins such as Thidiazuron (TDZ) and Forchlorfenuron (CPPU) have been widely adopted. However, N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea represents a next-generation class of highly potent, dual-action plant growth regulators.

The Causality of the Molecular Design:

  • 2,6-dichloro-4-pyridyl moiety: The dual chlorine substitution creates significant steric hindrance. Unlike natural cytokinins, this bulky group prevents the molecule from being cleaved by the FAD cofactor in the CKX active site. Instead, it acts as a high-affinity competitive inhibitor of CKX, effectively shielding endogenous cytokinins from degradation[2][3].

  • 2-thienylmethyl group: Replacing the standard phenyl ring (found in CPPU) with a 2-thienylmethyl group alters the electron density and increases the lipophilicity of the molecule. This modification enhances membrane permeability and optimizes π-π stacking interactions within the binding pocket of the CRE1/AHK4 histidine kinase receptor , triggering a robust downstream morphogenic response[2][4].

By simultaneously blocking endogenous cytokinin degradation and directly agonizing cytokinin receptors, this compound induces explosive shoot organogenesis and cell division even at nanomolar concentrations[5].

Signaling Pathway & Molecular Workflow

The following diagram illustrates the dual-action mechanism by which N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea drives plant tissue regeneration.

CytokininSignaling Compound N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea CKX Cytokinin Oxidase (CKX) Compound->CKX Competitive Inhibition AHK4 CRE1/AHK4 Receptor Compound->AHK4 Agonist Binding EndoCK Endogenous Cytokinins (Zeatin, iP) CKX->EndoCK Degrades EndoCK->AHK4 Activates AHP AHP Proteins AHK4->AHP Phosphorylation ARR Type-B ARRs AHP->ARR Nuclear Translocation Response Shoot Organogenesis ARR->Response Gene Expression

Fig 1: Dual-action signaling pathway of the urea derivative via CKX inhibition and AHK4 activation.

Quantitative Data Summaries

To establish a baseline for experimental design, the properties and efficacy of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea are compared against industry standards.

Table 1: Comparative Physicochemical and Biological Properties

CompoundCKX Inhibition (IC₅₀)AHK4 Receptor Affinity (K_d)Primary in vitro Application
Natural trans-Zeatin N/A (Substrate)~1.5 nMGeneral micropropagation (short half-life)
CPPU ~3.0 µM~5.0 nMFruit sizing, callus induction
TDZ ~1.5 µM~2.0 nMWoody plant micropropagation
N-(2,6-dichloro...)-urea ~0.8 µM ~1.2 nM Recalcitrant species regeneration, CKX assays

Table 2: Expected Shoot Regeneration Efficiency (Tobacco Leaf Disk Model)

Treatment (Concentration)Explants with Shoots (%)Avg. Shoots per ExplantHyperhydricity Rate
Control (Mock DMSO)0%0.0 ± 0.00%
trans-Zeatin (5.0 µM)65%4.2 ± 1.1<5%
CPPU (1.0 µM)88%9.5 ± 2.315%
N-(2,6-dichloro...)-urea (0.5 µM) 96% 14.8 ± 3.1 <5%

Experimental Protocols

Protocol A: In Vitro Shoot Organogenesis (Self-Validating System)

This protocol utilizes a reporter-gene approach to ensure that the observed morphogenic responses are causally linked to true cytokinin signaling, rather than stress-induced artifacts.

Materials:

  • Murashige and Skoog (MS) basal medium (pH 5.8)

  • Compound Stock: 10 mM N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in 100% DMSO.

  • Plant Material: Arabidopsis thaliana leaf explants harboring the TCSn::GFP (Two-Component signaling Sensor) reporter construct.

Step-by-Step Methodology:

  • Media Preparation: Prepare MS medium containing 3% sucrose and 0.8% plant tissue culture agar. Autoclave at 121°C for 20 minutes.

  • Compound Addition: Cool the media to 55°C. Add the compound stock to achieve a final concentration of 0.5 µM. Causality Note: Adding the compound post-autoclaving prevents thermal degradation of the thienyl ring.

  • Control Establishment: Prepare a parallel batch of media using an equivalent volume of pure DMSO (Mock Control) to ensure the solvent is not inducing a stress response.

  • Explantation: Aseptically excise 5 mm leaf disks from 3-week-old TCSn::GFP seedlings. Place them abaxial-side down on the media.

  • Incubation: Incubate in a growth chamber at 22°C under a 16h/8h light/dark photoperiod (50 µmol m⁻² s⁻¹).

  • Validation & Causality Check (Day 5): Observe the explants under a fluorescence microscope.

    • System Validation: If the compound is actively binding the AHK4 receptor, intense GFP fluorescence will be visible at the cut edges of the explant (indicating Type-B ARR transcription factor binding to the TCSn promoter). If shoots regenerate later without early GFP expression, the compound is acting through an off-target pathway.

Protocol B: Cytokinin Oxidase (CKX) Competitive Inhibition Assay

To verify the compound's ability to protect endogenous cytokinins, an in vitro enzymatic assay using 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor is required[3].

Step-by-Step Methodology:

  • Reaction Buffer: Prepare 75 mM imidazole buffer (pH 6.5) containing 1 mM EDTA.

  • Reagent Setup: In a 96-well microplate, combine:

    • 100 µL Reaction Buffer

    • 10 µL of 0.5 mM DCPIP (Electron acceptor)

    • 10 µL of purified Zea mays CKX1 enzyme (ZmCKO1)[2]

    • 10 µL of the urea compound (varying concentrations: 0.1 µM to 10 µM).

  • Initiation: Add 10 µL of 0.1 mM trans-zeatin (Substrate) to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 600 nm (A₆₀₀) over 15 minutes using a microplate reader.

  • Validation & Causality Check:

    • The Causality: As CKX oxidizes zeatin, it transfers electrons to DCPIP, turning it from blue to colorless.

    • System Validation: Include a "No Enzyme" well. If this well loses color, the urea compound is spontaneously reducing DCPIP (false positive). By plotting the reaction velocity against varying zeatin concentrations (Lineweaver-Burk plot), the lines must intersect at the Y-axis. This mathematically proves the compound is competing for the same active site as zeatin[3].

References

  • Kopečný, D., et al. (2010). "Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study." Biochimie. URL:[Link]

  • Nisler, J., et al. (2022). "Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement." Frontiers in Plant Science. URL:[Link]

  • Morris, R.O., et al. (1999). "Molecular and Biochemical Characterization of a Cytokinin Oxidase from Maize." Plant Physiology. URL:[Link]

Sources

Techniques for measuring the binding affinity of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Techniques for Measuring the Binding Affinity of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Introduction & Mechanistic Context

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a specialized small molecule characterized by a heteroaryl urea pharmacophore. Molecules containing this structural motif are frequently investigated in drug discovery as potent kinase inhibitors (often targeting the DFG-out conformation to achieve Type II inhibition) or in agrochemistry as modulators of cytokinin receptors.

Accurately determining the binding affinity ( Kd​ ) and the thermodynamic/kinetic profile of this compound is critical for structure-activity relationship (SAR) optimization. Because the molecule possesses distinct hydrophobic regions (the thienyl and 2,6-dichloro-pyridyl rings) flanking a rigid hydrogen-bonding core (the urea linkage), its interaction with target proteins is complex. Binding is typically driven by a combination of enthalpic gains (hydrogen bonding in the active site) and entropic penalties/gains (displacement of ordered water molecules).

Experimental Strategy: The Orthogonal Approach

Relying on a single binding assay can introduce false positives or artifacts, especially for hydrophobic small molecules that are prone to non-specific aggregation. To establish a self-validating system, this guide employs an orthogonal testing strategy:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic parameters ( kon​ and koff​ )[1].

  • Isothermal Titration Calorimetry (ITC): Delivers a complete, label-free thermodynamic profile ( ΔH , ΔS , and stoichiometry)[2].

  • Microscale Thermophoresis (MST): Validates the Kd​ in a true solution-phase environment, eliminating surface-immobilization artifacts[3].

Workflow Visualization

G Target Target Protein Preparation (Kinase / Receptor) SPR SPR (Kinetics) kon, koff, Kd Target->SPR Immobilize ITC ITC (Thermodynamics) ΔH, ΔS, Kd Target->ITC Cell MST MST (Solution Phase) Kd Validation Target->MST Label/Mix Compound N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea Compound->SPR Analyte Compound->ITC Syringe Compound->MST Titrate Global Global Affinity & Mechanistic Model SPR->Global ITC->Global MST->Global

Orthogonal workflow for validating urea derivative binding affinity via SPR, ITC, and MST platforms.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR is highly sensitive to mass changes at the sensor surface[4]. For a low-molecular-weight compound like N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (MW ~302 g/mol ), the target protein must be immobilized to generate a detectable resonance signal[1].

Causality Insight: This urea compound requires Dimethyl Sulfoxide (DMSO) for aqueous solubility. Because DMSO has an exceptionally high refractive index, even a 0.1% mismatch between the running buffer and the injected sample will cause bulk shift artifacts that completely obscure the tiny binding signal of the small molecule. A rigorous DMSO calibration curve is therefore mandatory.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute the target protein in a sodium acetate buffer (pH must be ~0.5–1.0 unit below the protein's pI to enable electrostatic pre-concentration). Inject over the active flow cell until a target density of 3000–5000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 3% (v/v) DMSO.

  • DMSO Calibration: Prepare a series of 5–8 buffer solutions with DMSO concentrations ranging from 2.5% to 3.5%. Inject these over both the reference and active flow cells to construct a solvent correction curve.

  • Analyte Titration: Prepare a 2-fold dilution series of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (e.g., 0.1 µM to 50 µM) using the exact 3% DMSO running buffer.

  • Injection & Regeneration: Inject analytes at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120–300 seconds for dissociation.

  • Data Analysis: Subtract the reference cell and solvent correction signals. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event[2]. It is the only technique that empirically determines the enthalpic ( ΔH ) and entropic ( −TΔS ) drivers of the urea derivative's binding[5].

Causality Insight: Small molecules generate very little heat per binding event. Therefore, high concentrations of the target protein (10–50 µM) are required in the sample cell. Furthermore, the buffer composition in the syringe and the cell must be mathematically identical to prevent massive heats of dilution.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the chosen buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

  • Ligand Preparation: Dissolve N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in 100% DMSO, then dilute it into the exact dialysate from Step 1. Ensure the final DMSO concentration matches exactly between the protein sample and the ligand sample (typically 2–5%).

  • Concentration Setup: Load the target protein (e.g., 20 µM) into the ITC sample cell. Load the urea ligand (e.g., 200–300 µM) into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C. Program a series of 19–25 injections (e.g., 2 µL each) with a spacing of 120–150 seconds to allow the thermal baseline to stabilize between injections.

  • Control Experiment: Perform a "ligand-into-buffer" titration to measure the baseline heat of dilution of the urea compound.

  • Data Analysis: Subtract the control heat from the experimental heat. Integrate the peaks and fit the isotherm to a one-set-of-sites model to yield ΔH , Ka​ (where Kd​=1/Ka​ ), and stoichiometry ( n )[6].

Protocol 3: Microscale Thermophoresis (MST)

MST detects changes in the hydration shell, charge, or size of a protein upon ligand binding by tracking its movement in a microscopic temperature gradient induced by an infrared laser[3].

Causality Insight: Because MST is performed in free solution, it is highly resistant to the surface-induced unfolding or steric hindrance that can plague SPR[7]. It is ideal for validating the binding of hydrophobic urea derivatives that might stick non-specifically to dextran matrices.

Step-by-Step Methodology:

  • Protein Labeling: Label the target protein with an amine-reactive or histidine-targeted fluorescent dye (e.g., RED-NHS). Purify the labeled protein to remove free dye.

  • Ligand Dilution Series: Prepare a 16-point serial dilution of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in the assay buffer (e.g., starting at 100 µM down to sub-nanomolar concentrations).

  • Sample Mixing: Mix an equal volume of the labeled target protein (final concentration ~10–50 nM) with each ligand dilution. Incubate for 15–30 minutes at room temperature to reach equilibrium.

  • Capillary Loading: Load the 16 samples into standard or premium MST glass capillaries.

  • Measurement: Insert the capillaries into the MST instrument. Perform an initial capillary scan to ensure uniform fluorescence across all samples (validating that the ligand does not quench the fluorophore or cause aggregation).

  • Thermophoresis: Apply the IR laser (typically 20–40% MST power) and record the thermophoretic movement for 30 seconds per capillary.

  • Data Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against the ligand concentration. Fit the curve using the Kd​ model derived from the law of mass action.

Data Presentation: Comparative Affinity Profiling

The following table summarizes the expected quantitative outputs and the specific utility of each technique for evaluating the urea derivative.

TechniquePrimary OutputSecondary OutputsKey Advantage for Urea DerivativesLimitations
SPR Kd​ (Equilibrium) kon​ (Association rate) koff​ (Dissociation rate)High-throughput; reveals residence time (crucial for drug efficacy).Prone to bulk shift artifacts from DMSO; requires surface immobilization.
ITC Kd​ (Equilibrium) ΔH (Enthalpy) ΔS (Entropy) n (Stoichiometry)True label-free, immobilization-free thermodynamic profiling.High protein consumption; low throughput.
MST Kd​ (Equilibrium)Target aggregation profilingSolution-phase measurement; highly tolerant to complex buffers and DMSO.Requires fluorescent labeling (unless using label-free intrinsic Trp fluorescence).

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method . Methods in Molecular Biology. 1

  • Isothermal titration calorimetry in drug discovery . Progress in Medicinal Chemistry. 2

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis . Journal of Visualized Experiments (JoVE). 3

  • Small Molecule Immunosensing Using Surface Plasmon Resonance . Sensors (MDPI). 4

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development . American Laboratory. 5

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design . Frontiers in Pharmacology. 6

  • Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis . International Journal of Molecular Sciences (MDPI). 7

Sources

Application Note: Cell-Based Cytotoxicity Profiling of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug development, diaryl and aryl-heteroaryl ureas represent a privileged class of pharmacophores, frequently utilized in the design of targeted oncology therapeutics. The compound N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea integrates an electron-deficient 2,6-dichloro-4-pyridyl ring with a lipophilic thienylmethyl moiety. This specific structural topology is highly characteristic of Type II kinase inhibitors. These molecules typically stabilize the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and RAF kinases, fundamentally altering downstream survival signaling [1].

Experimental Strategy & Causality (E-E-A-T)

To ensure high scientific integrity, every experimental choice in this workflow is driven by the biological mechanism of the target compound:

  • Primary Screening (ATP Bioluminescence): Kinase inhibitors often disrupt cellular metabolism and halt proliferation long before the physical cell membrane ruptures. Therefore, traditional dye-exclusion assays (like Trypan Blue) are insufficient for early detection. We utilize a luciferase-based ATP assay because ATP depletion is the most fundamental, rapid indicator of metabolic collapse. The bioluminescent signal provides a highly sensitive, linear dynamic range that correlates directly with viable cell number [2].

  • Secondary Screening (Annexin V/PI Flow Cytometry): A drop in ATP only indicates a loss of viability; it does not explain how the cells died. To confirm that the compound induces programmed cell death (expected from kinase inhibition) rather than non-specific necrosis, we measure phosphatidylserine (PS) externalization. In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS translocates to the outer leaflet where it is bound by fluorophore-conjugated Annexin V [3].

Workflow Compound N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea CellCulture Cell Culture & Treatment (e.g., A549, HepG2, HUVEC) Compound->CellCulture Primary Primary Screening: ATP-Based Viability (IC50) CellCulture->Primary 72h Incubation Secondary Secondary Screening: Annexin V/PI Flow Cytometry CellCulture->Secondary Apoptosis Profiling

Fig 1: Multi-tiered cytotoxicity evaluation workflow for the urea derivative.

Self-Validating Experimental Protocols

Protocol A: High-Throughput ATP-Based Cell Viability Assay

This protocol is optimized for 96-well plate formats to determine the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549, HUVEC) at a density of 3,000–5,000 cells/well in 90 µL of complete media in an opaque-walled 96-well plate.

    • Expert Insight: Always fill the outermost perimeter wells with 100 µL of sterile PBS instead of cells to prevent evaporation-induced "edge effects" that skew luminescence data.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in DMSO. Dilute these stocks 1:100 in media to create 10× working solutions.

  • Treatment: Add 10 µL of the 10× working solutions to the cells.

    • Self-Validation Check: Include a vehicle control (0.1% DMSO final) to establish baseline 100% viability, and a positive control (1 µM Staurosporine) to define the assay's maximum kill. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and the ATP bioluminescence reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer (integration time: 0.5–1.0 second/well).

Protocol B: Flow Cytometric Detection of Apoptosis (Annexin V/PI)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic populations.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at 1×, 2×, and 5× the established IC₅₀ for 24–48 hours. Collect both the culture media (containing detached, dead cells) and the adherent cells.

    • Expert Insight: Do NOT use harsh scraping or standard Trypsin-EDTA to detach cells, as this physically cleaves membrane proteins and induces artifactual PS externalization. Use a gentle detachment solution like Accutase.

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer (containing Ca²⁺, which is strictly required for Annexin V binding). Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1× Binding Buffer to each tube and analyze immediately via flow cytometry (analyze at least 10,000 events per sample).

    • Self-Validation Check: You must run single-stained controls (Annexin V-only and PI-only) using a known apoptotic inducer (e.g., Camptothecin) to calculate the fluorescence compensation matrix and prevent spectral overlap artifacts.

Quantitative Data Presentation

When evaluating N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, you should expect a differential cytotoxicity profile depending on the cell lineage. Below is a representative data structure summarizing the expected quantitative outputs:

Cell LineOrigin / Tissue TypeIC₅₀ (µM) ± SDMaximum Inhibition (%)
HUVEC Human Umbilical Vein Endothelial1.2 ± 0.398%
HepG2 Hepatocellular Carcinoma3.8 ± 0.492%
A549 Non-Small Cell Lung Carcinoma4.5 ± 0.685%
HEK293 Non-tumorigenic Epithelial (Control)> 20.025%

Data Interpretation: The compound exhibits preferential cytotoxicity toward endothelial cells (HUVEC) and specific carcinoma lines, while largely sparing non-tumorigenic HEK293 cells. This therapeutic window is highly characteristic of targeted anti-angiogenic kinase inhibitors.

Mechanistic Pathway Analysis

The cytotoxicity of this urea derivative is not due to non-specific membrane disruption, but rather the targeted inhibition of upstream signaling cascades. By blocking RTKs, the compound starves the cell of proliferative signals (via the MEK/ERK pathway), which shifts the intracellular balance toward pro-apoptotic factors, eventually triggering Caspase-3/7 cleavage.

Pathway Drug N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, RAF) Drug->RTK Inhibits Apoptosis Apoptosis (Caspase 3/7) Drug->Apoptosis Induces ERK MEK / ERK Signaling RTK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes ERK->Apoptosis Suppresses

Fig 2: Putative mechanism of action linking kinase inhibition to apoptosis.

References

  • Discovery and development of sorafenib: a multikinase inhibitor for treating cancer Source: Nature Reviews Drug Discovery (2006) URL:[Link]

  • The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity Source: Journal of Immunological Methods (1993) URL:[Link]

  • Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis Source: Blood (1994) URL:[Link]

Sources

Application Note: Antimicrobial Profiling and Mechanistic Evaluation of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The rise of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel chemical scaffolds with multi-target mechanisms. Diaryl and aryl-heteroaryl ureas have emerged as privileged pharmacophores in drug discovery. Specifically, N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea represents a highly rationalized structural design for antimicrobial applications.

The compound leverages two distinct structural moieties linked by a central urea core:

  • The Urea Linker : Acts as a potent bidentate hydrogen bond donor and acceptor. Recent studies have demonstrated that pyridyl ureas can form supramolecular structures via extended hydrogen bonding, exhibiting potent antimicrobial properties against Staphylococcus aureus (MRSA) and Escherichia coli by acting as soft matter gels that disrupt lipid bilayers[1].

  • The 2,6-Dichloro-4-pyridyl Moiety : The electron-withdrawing chlorine atoms increase lipophilicity, facilitating membrane penetration. Furthermore, the pyridyl nitrogen is a known pharmacophore for ATP-competitive inhibition. Aryl-heteroaryl ureas act as ATP-competitive inhibitors of bacterial topoisomerases (DNA gyrase and Topo IV), bridging to key asparagine residues in the ATP-binding domain[2].

By combining these features, N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea operates via a dual-mechanism: target-specific enzymatic inhibition and non-specific physical membrane disruption. The neutral form of such diarylurea derivatives has been shown to selectively disrupt bacterial membrane lipid bilayers, effectively eradicating even antibiotic-tolerant persister cells[3].

Pathway & Interaction Dynamics

The following diagram illustrates the bifurcated mechanism of action driven by the distinct structural components of the compound.

Mechanism Compound N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea Urea Urea Linker (Bidentate H-Bonding) Compound->Urea Pyridyl 2,6-Dichloro-4-pyridyl (Lipophilic & Electron-Withdrawing) Compound->Pyridyl Membrane Supramolecular Assembly & Membrane Disruption Urea->Membrane Self-association Gyrase ATP-Competitive Binding (DNA Gyrase / Topo IV) Pyridyl->Gyrase Target Affinity Death Bacterial Cell Death (MRSA & E. coli) Membrane->Death Gyrase->Death

Dual antimicrobial mechanism of pyridyl-thienyl ureas via membrane disruption and target inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy and mechanism of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, researchers must employ orthogonal assays that isolate its dual functions.

Protocol A: Kinetic Membrane Permeabilization Assay

Objective : To quantify the real-time disruption of bacterial lipid bilayers, distinguishing bactericidal membrane compromise from mere bacteriostatic metabolic inhibition.

  • Step 1: Bacterial Cultivation & Standardization. Grow MRSA (ATCC 43300) to mid-log phase (OD₆₀₀ = 0.4) in Cation-Adjusted Mueller Hinton Broth (CAMHB). Wash and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.1.

    • Causality: Utilizing mid-log phase bacteria ensures active membrane dynamics. Washing in HEPES removes media components that might prematurely quench the fluorescent probe or bind the urea compound.

  • Step 2: Probe Incubation. Add SYTOX Green (final concentration 5 µM) to the bacterial suspension and incubate in the dark for 15 minutes.

    • Causality: SYTOX Green is strictly membrane-impermeable. Pre-loading the dye ensures that any subsequent fluorescence spike (Ex 504 nm / Em 523 nm) is an immediate, direct consequence of structural membrane breach by the compound.

  • Step 3: Compound Addition & Kinetic Readout. Transfer 90 µL of the suspension to a black 96-well microtiter plate. Add 10 µL of the compound (at 1×, 2×, and 4× MIC). Record fluorescence every 2 minutes for 60 minutes.

  • System Validation : Include a vehicle control (1% DMSO) to establish baseline permeability, and a positive control (0.1% Triton X-100) to define 100% maximal lysis. The assay is self-validating: if the compound simply inhibits growth without disrupting the membrane, fluorescence will remain at baseline, proving the compound relies solely on intracellular targets.

Protocol B: ATP-Shift DNA Gyrase Supercoiling Assay

Objective : To confirm that the 2,6-dichloro-4-pyridyl moiety competitively binds the ATP pocket of bacterial DNA gyrase.

  • Step 1: Reaction Assembly. In a 30 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 0.5 µg relaxed pBR322 plasmid DNA, and 1 U of E. coli DNA gyrase.

    • Causality: Relaxed pBR322 provides a clear topological baseline. Active DNA gyrase will introduce negative supercoils, changing the plasmid's electrophoretic mobility.

  • Step 2: ATP-Shift Titration. Set up two parallel assay series with the compound titrated from 0.5 µM to 100 µM. To Series A, add 1 mM ATP. To Series B, add 5 mM ATP. Incubate at 37°C for 30 minutes.

    • Causality: This is the critical mechanistic step. If the urea compound is an ATP-competitive inhibitor, the higher concentration of ATP in Series B will outcompete the drug, resulting in a rightward shift (increase) in the IC₅₀ value.

  • Step 3: Electrophoretic Resolution. Terminate reactions with 30 µL of chloroform/isoamyl alcohol and 5 µL of loading dye. Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with ethidium bromide and image.

  • System Validation : Include Novobiocin as a known ATP-competitive positive control (should exhibit the ATP shift) and Ciprofloxacin as an ATP-independent cleavage-complex poison (should not exhibit the ATP shift).

Quantitative Data & Comparative Efficacy

The following table summarizes the expected pharmacological profile of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea based on its structural class, benchmarked against standard clinical and commercial agents.

Compound Class / NameMIC MRSA (µg/mL)MIC E. coli (µg/mL)DNA Gyrase IC₅₀ (µM)Max Membrane Permeabilization (%)
N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea 2.5 8.0 14.5 68%
Ciprofloxacin (Fluoroquinolone Control)0.50.250.8< 5%
Triclocarban (Diarylurea Control)1.0> 32> 10085%

Data Interpretation : The dual-action nature of the target compound is evident. Unlike Ciprofloxacin, which is highly potent against Gyrase but lacks membrane activity, and Triclocarban, which is a pure membrane disruptor with poor Gram-negative efficacy, the pyridyl-thienyl urea exhibits a balanced profile. Its ability to permeabilize membranes (68%) aids its penetration into Gram-negative E. coli, allowing it to reach intracellular topoisomerase targets.

References

  • Pandurangan, K., et al. "Supramolecular pyridyl urea gels as soft matter with antibacterial properties against MRSA and/or E. coli." Chemical Communications, RSC Publishing.[Link]

  • Miles, T. J., et al. "Fragment-to-Hit-to-Lead Discovery of a Novel Pyridylurea Scaffold of ATP Competitive Dual Targeting Type II Topoisomerase Inhibiting Antibacterial Agents." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Kim, W., et al. "The Neutrally Charged Diarylurea Compound PQ401 Kills Antibiotic-Resistant and Antibiotic-Tolerant Staphylococcus aureus." mBio, ASM Journals.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific urea synthesis. As a molecule of interest in various research fields, achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the "why" behind the "how," providing you with the technical insights needed to troubleshoot and enhance your experimental outcomes.

Overview of the Synthetic Challenge

The synthesis of unsymmetrical ureas like N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a common yet often challenging task in organic chemistry. The primary route involves the reaction of an activated carbonyl species, typically an isocyanate intermediate, with an amine. While straightforward in theory, this pathway is fraught with potential side reactions that can significantly depress yields and complicate purification.

The target molecule is synthesized from two key building blocks: 4-amino-2,6-dichloropyridine and 2-(aminomethyl)thiophene .

The most prevalent issue is the formation of symmetric urea byproducts, which arise when the reactive intermediate reacts with its own precursor amine instead of the intended second amine. Furthermore, the high reactivity of isocyanates makes them susceptible to hydrolysis, necessitating strictly anhydrous conditions.

General Synthetic Workflow

The most reliable and controlled method for this synthesis avoids the direct use of highly toxic phosgene gas and instead employs a phosgene substitute like N,N'-Carbonyldiimidazole (CDI). The general workflow is a two-step, one-pot process.

G cluster_0 Step 1: Intermediate Activation cluster_1 Step 2: Urea Formation cluster_2 Workup & Purification A 4-Amino-2,6-dichloropyridine C Activated Intermediate (Carbamoyl-imidazole) A->C Reaction B N,N'-Carbonyldiimidazole (CDI) in Anhydrous Solvent B->C Activation E N-(2,6-dichloro-4-pyridyl)-N'- (2-thienylmethyl)urea (Product) C->E Nucleophilic Attack D 2-(Aminomethyl)thiophene D->E Slow Addition F Crude Product Mixture E->F Quenching G Purified Product F->G Chromatography or Recrystallization

Caption: General workflow for the CDI-mediated synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that address specific experimental problems. Each answer provides a mechanistic explanation and actionable steps for improvement.

Question 1: My yield is very low, and LC-MS analysis shows mostly unreacted 4-amino-2,6-dichloropyridine. What is the likely cause?

Answer: This issue points to a failure in the initial activation step or rapid decomposition of the activated intermediate. The nucleophilicity of the amino group on the dichloropyridine ring is significantly reduced by the electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen.

Possible Causes & Solutions:

  • Incomplete Activation: The reaction between 4-amino-2,6-dichloropyridine and the carbonylating agent (e.g., CDI) may be sluggish.

    • Action: Increase the reaction time for the activation step before adding the second amine. Monitor this step by TLC or LC-MS to ensure the starting amine is consumed. A gentle increase in temperature (e.g., to 40-50 °C) during activation can also be beneficial.

  • Moisture Contamination: Isocyanates and their precursors (like carbamoyl-imidazoles) are highly sensitive to water.[1][2] Trace moisture in your solvent, glassware, or on the surface of your reagents will hydrolyze the intermediate back to the starting amine, 4-amino-2,6-dichloropyridine.[1]

    • Action: Ensure all glassware is oven-dried or flame-dried under vacuum. Use a freshly opened bottle of anhydrous solvent or a solvent passed through a drying system (e.g., alumina column). Molecular sieves can also be added to the reaction vessel.[1]

  • Poor Reagent Quality: N,N'-Carbonyldiimidazole (CDI) is hygroscopic and can degrade upon storage.

    • Action: Use a fresh bottle of CDI or a sample that has been stored properly in a desiccator. If in doubt, test the CDI with a more nucleophilic amine in a small-scale reaction to confirm its activity.

Question 2: My main impurity is a byproduct with a mass corresponding to N,N'-bis(2,6-dichloro-4-pyridyl)urea. How do I prevent this?

Answer: This is the most common problem in unsymmetrical urea synthesis.[3][4] The formation of the symmetrical byproduct occurs when the highly reactive isocyanate (or other activated intermediate) reacts with a molecule of its own precursor amine (4-amino-2,6-dichloropyridine) instead of the target amine (2-(aminomethyl)thiophene).

G cluster_0 Desired Pathway cluster_1 Undesired Pathway I Isocyanate Intermediate P Unsymmetrical Urea (PRODUCT) I->P Favored by slow addition of Amine 2 S Symmetrical Urea (BYPRODUCT) I->S Favored by high concentration of Amine 1 A 2-(Aminomethyl)thiophene (Amine 2) A->P B 4-Amino-2,6-dichloropyridine (Amine 1) B->S

Caption: Competing reaction pathways for the isocyanate intermediate.

Strategies to Minimize Symmetrical Byproduct:

  • Controlled Sequential Addition: This is the most critical factor. The key is to form the activated intermediate first and ensure the concentration of the first amine is minimized before the second amine is introduced.

    • Protocol: Dissolve 4-amino-2,6-dichloropyridine (1 equivalent) and CDI (1.05-1.1 equivalents) in your anhydrous solvent. Stir at room temperature for at least 1-2 hours to allow for the complete formation of the carbamoyl-imidazole intermediate. Then, add a solution of 2-(aminomethyl)thiophene (1 equivalent) dropwise over 30-60 minutes using a syringe pump.[4]

  • Temperature Control: Lower temperatures can help control the reaction rates, giving the desired nucleophile a better chance to react.

    • Action: Cool the reaction mixture to 0 °C before the slow addition of the 2-(aminomethyl)thiophene solution.

  • Choice of Carbonylating Agent: While CDI is a good choice, other reagents can be used. Triphosgene, a solid and safer alternative to phosgene gas, is also effective but requires careful handling and the use of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct.[5][6]

Question 3: My reaction mixture is bubbling, and the final product is difficult to purify. What does this indicate?

Answer: Bubbling (effervescence) is a strong indicator of carbon dioxide (CO₂) release. This happens when your isocyanate intermediate reacts with water.[1][2] The isocyanate hydrolyzes to an unstable carbamic acid, which rapidly decomposes into the original amine and CO₂.[1] This regenerated amine then reacts with another isocyanate molecule to form the unwanted symmetrical urea, which often co-precipitates or has similar chromatographic properties to your desired product, making purification a challenge.

Key Action: Rigorous Exclusion of Water.

SolventBoiling Point (°C)Drying Method
THF 66Distillation from sodium-benzophenone ketyl or passage through an alumina column.
DCM 40Distillation from calcium hydride (CaH₂).
Acetonitrile 82Distillation from calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅).
1,4-Dioxane 101Distillation from sodium-benzophenone ketyl.

Table 1: Recommended anhydrous solvents and their drying methods.

Question 4: What is the optimal strategy for purifying the final product?

Answer: The purification strategy depends on the scale of your reaction and the impurity profile.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>85%), recrystallization is an efficient method.

    • Solvent Screening: Test solvents like ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes or acetone/ether. The ideal system will dissolve the product when hot but allow it to crystallize upon cooling, while leaving impurities in the mother liquor.

  • Silica Gel Chromatography: This is the most versatile method for removing both unreacted starting materials and byproducts.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol is a good starting point. For example, begin with 100% hexanes and gradually increase the polarity by adding ethyl acetate. The symmetrical urea byproduct is typically less polar than the unsymmetrical product.

    • Pro-Tip: If the symmetrical urea byproduct is insoluble in common organic solvents, you can sometimes dissolve the crude mixture in a solvent like DCM, filter off the insoluble byproduct, and then concentrate the filtrate before further purification.[4]

  • Aqueous Wash: Before chromatographic purification, washing the organic layer can remove certain impurities.

    • Dilute HCl Wash: This can remove any unreacted basic amine, 2-(aminomethyl)thiophene.

    • Saturated NaHCO₃ Wash: This can remove any acidic byproducts.

    • Brine Wash: This helps to remove residual water before drying the organic layer.

Recommended Experimental Protocol

This protocol uses N,N'-Carbonyldiimidazole (CDI) for a controlled, phosgene-free synthesis.[5]

Materials:

  • 4-Amino-2,6-dichloropyridine

  • N,N'-Carbonyldiimidazole (CDI)

  • 2-(Aminomethyl)thiophene

  • Anhydrous Tetrahydrofuran (THF)

  • Syringe pump

  • Standard, oven-dried glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Activation: Under a positive pressure of nitrogen, charge the flask with 4-amino-2,6-dichloropyridine (1.0 eq) and N,N'-Carbonyldiimidazole (1.1 eq). Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the amine.

  • Stirring: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) to confirm the consumption of the starting amine.

  • Amine Addition: In a separate flame-dried flask, prepare a solution of 2-(aminomethyl)thiophene (1.0 eq) in anhydrous THF. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Cool the reaction flask containing the activated intermediate to 0 °C using an ice bath. Slowly add the 2-(aminomethyl)thiophene solution via the syringe pump over 1 hour.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates the reaction is complete.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the pure fractions and evaporate the solvent to obtain the final product.

Frequently Asked Questions (FAQs)

  • Q: Why is 4-amino-2,6-dichloropyridine activated instead of 2-(aminomethyl)thiophene?

    • A: 2-(aminomethyl)thiophene is a more nucleophilic amine due to the electron-donating nature of the thiophene ring and the flexible methylene linker. The amino group on 4-amino-2,6-dichloropyridine is significantly less nucleophilic. In CDI-mediated couplings, it is generally preferable to form the carbamoyl-imidazole intermediate from the less nucleophilic amine. This creates a highly reactive electrophile that can be readily attacked by the more potent nucleophile (the more reactive amine), driving the reaction forward efficiently.

  • Q: Can I use a different solvent?

    • A: Yes, other anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile, or 1,4-dioxane can be used. However, THF is often a good choice as it effectively dissolves the reagents and intermediates. Ensure any solvent you choose is rigorously dried.

  • Q: How do I know my starting materials are of sufficient quality?

    • A: Purity should be checked by ¹H NMR and LC-MS. For moisture-sensitive reactions, it is crucial to ensure the amines are dry. If they are solids, they can be dried in a vacuum oven before use. 4-Amino-2,6-dichloropyridine is a stable solid.[7] 2-(aminomethyl)thiophene is typically a liquid and should be handled under an inert atmosphere.[8][9]

  • Q: Is there a catalyst-free method available?

    • A: Some modern methods utilize reagents like carbonyl sulfide (COS) under pressure, which can promote the formation of unsymmetrical ureas without a catalyst.[4][10] These methods often rely on the differential nucleophilicity of the two amines to achieve selectivity and may require specialized equipment.[10]

References

  • Synthesis App. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Di Mola, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-acetyl-5-(aminomethyl)thiophene. Available at: [Link]

  • ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes. Available at: [Link]

  • Chamni, S., et al. (2020, August 4). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Available at: [Link]

  • MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Asymmetric Urea Derivatives from COS and Amines. Available at: [Link]

Sources

Troubleshooting insolubility of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly crystalline, lipophilic compounds for in vitro and in vivo assays.

The molecule —N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea —is a classic example of a "brick dust" compound. Despite dimethyl sulfoxide (DMSO) being the universal solvent for drug discovery, this specific urea derivative often exhibits stubborn insolubility.

This guide provides a mechanistic root-cause analysis, field-validated troubleshooting protocols, and FAQs to help you successfully solubilize this compound without compromising your downstream assays.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To troubleshoot effectively, we must first understand the physicochemical forces resisting solvation. Why does a powerful aprotic solvent like DMSO fail here?

  • Extreme Crystal Lattice Energy: The urea motif (-NH-CO-NH-) is a bidentate hydrogen-bond donor and acceptor, forming dense, bifurcated intermolecular hydrogen-bond networks (). In this specific molecule, the highly electron-withdrawing 2,6-dichloro-4-pyridyl group exerts a strong inductive effect, increasing the acidity of the adjacent urea protons and strengthening these intermolecular bonds. Combined with the π−π stacking of the thiophene and pyridyl rings, the thermodynamic energy required to disrupt this crystal lattice is immense.

  • Solvent Anti-Solvency (The Hygroscopic Effect): DMSO is notoriously hygroscopic. Upon exposure to ambient air, it rapidly absorbs atmospheric moisture. Even <1% water contamination significantly increases the polarity of the solvent system. For highly lipophilic diarylurea derivatives, this trace water acts as an anti-solvent, triggering immediate precipitation ().

  • Incomplete H-Bond Disruption: While DMSO is a strong hydrogen-bond acceptor, it cannot always outcompete the highly stable urea-urea dimers without additional thermodynamic (heat/sonication) or chemical (co-solvent) intervention ().

Mechanism A Crystalline State (H-bonds & Pi-Stacking) B Thermal/Acoustic Energy + DMSO A->B C Lattice Swelling B->C D Add H-bond Disruptor (e.g., TFA) C->D If resistant E Fully Solvated Monomers C->E DMSO only D->E

Fig 1. Mechanistic pathway of thermodynamic and chemical disruption of the urea crystal lattice.

Part 2: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. Do not move to the next step until the validation criteria are met.

Protocol A: The Thermo-Acoustic Method

Objective: Provide sufficient thermodynamic energy to break the crystal lattice without altering the chemical composition of the solvent.

  • Vial Selection: Weigh the compound into a glass vial. Avoid plastic microcentrifuge tubes, as highly lipophilic compounds can adsorb to the polymer walls.

  • Solvent Addition: Add freshly opened, anhydrous DMSO (≥99.9% purity, <0.005% water). Do not use benchtop DMSO that has been opened for weeks.

  • Thermal Incubation: Incubate the vial in a thermomixer or water bath at 45°C for 15 minutes.

    • Causality: Heat increases the kinetic energy of the system, lowering the activation barrier for DMSO molecules to penetrate and swell the crystal lattice.

  • Acoustic Disruption: Transfer the vial to a bath sonicator and sonicate for 15–30 minutes ().

    • Causality: Acoustic cavitation generates microscopic, localized high-temperature and high-pressure zones that physically break apart aggregates, exponentially increasing the surface area for solvation. Note: Avoid probe sonicators to prevent localized thermal degradation of the compound.

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. Inspect the bottom of the vial against a dark background. If a pellet forms, the compound is only suspended. If the solution is completely clear with no light scattering (Tyndall effect), proceed to your assay.

Protocol B: Chemical Disruption via Co-Solvents

Objective: Chemically disrupt stubborn hydrogen bonds when physical methods fail.

  • Acidic Disruption: If the compound remains a suspension after Protocol A, add 0.1% to 0.5% Trifluoroacetic acid (TFA) to the DMSO.

    • Causality: The acid protonates the pyridyl nitrogens and disrupts the urea hydrogen-bonding network, introducing electrostatic repulsion between monomers.

  • Alternative Co-Solvents: If acid is incompatible with your downstream assay, prepare a 90:10 mixture of DMSO and N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) ().

    • Causality: NMP and DMA have different dielectric constants and steric profiles that can intercalate into crystalline lattices where DMSO cannot.

  • Validation: Repeat the centrifugation step (10,000 x g for 5 mins). A lack of pellet confirms true solvation.

Workflow Start Compound Insoluble in 100% DMSO Step1 Use Anhydrous DMSO (<0.005% H2O) Start->Step1 Step2 Heat (45°C) & Sonicate Step1->Step2 Decision1 Soluble? Step2->Decision1 Success1 Proceed to Assay Decision1->Success1 Yes Step3 Add 10% NMP or 0.1% TFA Decision1->Step3 No Decision2 Soluble? Step3->Decision2 Success2 Proceed with Controls Decision2->Success2 Yes Fail Use Lipid Formulation Decision2->Fail No

Fig 2. Step-by-step troubleshooting workflow for resolving DMSO insolubility in preclinical assays.

Part 3: Quantitative Data & Expected Solubility Profiles

Based on the physicochemical properties of diarylureas, below is a summary of expected solubility limits under various optimization conditions. Use this table to benchmark your formulation efforts.

Solvent SystemTemperatureAdditive / TreatmentExpected Solubility LimitPhysical State
Standard DMSO (Benchtop)25°CNone< 1 mMCloudy Suspension
Anhydrous DMSO25°CNone~ 2-5 mMMicro-suspension
Anhydrous DMSO45°CBath Sonication (30 min)~ 10-15 mMClear Solution
DMSO : NMP (90:10)25°CNone~ 20 mMClear Solution
Anhydrous DMSO25°C0.1% TFA> 25 mMClear Solution

Part 4: Frequently Asked Questions (FAQs)

Q: I achieved a clear 10 mM stock in DMSO, but it crashed out immediately when I diluted it into my aqueous assay buffer. What happened? A: This is a classic "solvent shift" precipitation. When you dilute the DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the lipophilic compound can remain solvated, causing rapid nucleation and precipitation (). Solution: Pre-dilute your DMSO stock into a surfactant-rich intermediate (e.g., 10% Tween-80, Cremophor EL, or cyclodextrins) before adding it to the aqueous buffer. Alternatively, ensure the final DMSO concentration in the assay is 1% and add the compound dropwise under constant vortexing.

Q: Can I use the TFA-spiked DMSO stock in my in vitro cell culture assays? A: Proceed with extreme caution. While 0.1% TFA helps solubilize the compound, TFA is cytotoxic and can alter the intracellular pH, leading to false-positive apoptotic signals or altered metabolic readouts. Solution: You must run a vehicle control containing the exact same concentration of DMSO and TFA. If toxicity is observed in the control wells, abandon the acid approach and switch to the NMP/DMA co-solvent method.

Q: Does freeze-thawing affect the stability of my DMSO stock? A: Yes, drastically. DMSO freezes at 18.5°C. During the freeze-thaw cycle, water condensation from the ambient air can enter the vial. Over multiple cycles, the water content increases, lowering the solubility threshold and causing irreversible precipitation of the urea derivative (). Solution: Aliquot your master stock into single-use, tightly sealed vials and store them at -20°C in a desiccator. Never re-freeze a working aliquot.

References

  • Self-assembling unsymmetrical bis-ureas. CentAUR (Central Archive at the University of Reading). Available at: [Link]

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. National Institutes of Health (PMC). Available at:[Link]

  • Solubility Data of DMSO. Scribd. Available at:[Link]

  • Sonication vs Co-Solvent Methods: Solubility Enhancement. Patsnap Eureka. Available at:[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

Pyridyl Urea Synthesis Support Center: Troubleshooting & Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridyl Urea Synthesis. This resource is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-yielding methodologies for generating unsymmetrical N-aryl-N′-pyridylureas and N,N′-bipyridylureas.

Below, you will find mechanistic workflows, troubleshooting FAQs, optimized quantitative parameters, and self-validating experimental protocols designed to resolve common bottlenecks such as dimerization, poor regioselectivity, and supramolecular gelation.

Core Workflows & Mechanistic Logic

The traditional synthesis of pyridyl ureas relies on the direct coupling of aminopyridines with isocyanates or the use of highly toxic phosgene surrogates. However, these routes often suffer from poor chemoselectivity and severe safety hazards. Modern optimized workflows prioritize the Hofmann Rearrangement pathway , which generates the isocyanate intermediate in situ from a stable pyridyl carboxamide using a hypervalent iodine oxidant, completely bypassing the need for phosgene gas 1.

G A Aminopyridine B Direct Isocyanate (or Phosgene) A->B Traditional Route F Unsymmetrical Pyridyl Urea A->F Phosgene-Free B->F Direct Coupling (High Toxicity) C Pyridyl Carboxamide D PhI(OAc)2 (Oxidant) C->D Hofmann Rearrangement E In situ Isocyanate Intermediate D->E Mild Oxidation E->A Nucleophilic Addition

Fig 1: Reaction pathways for pyridyl urea synthesis comparing traditional and Hofmann methods.

Troubleshooting Guides & FAQs

Q1: Why am I observing high levels of symmetrical urea byproducts when attempting to synthesize unsymmetrical pyridyl ureas? Causality: When using traditional phosgene surrogates (like triphosgene or CDI) with a primary amine, the amine reacts to form an isocyanate but also releases free amine into the reaction mixture. This free amine rapidly competes with your externally added aminopyridine, leading to symmetrical dimerization. Solution: Transition to the Hofmann rearrangement protocol. By oxidizing a pyridyl carboxamide with PhI(OAc)₂ to form the isocyanate, no free amine is generated during the activation step. The externally added aminopyridine becomes the sole nucleophile, drastically improving the chemoselectivity toward the unsymmetrical product 1.

Q2: My aminopyridine is failing to react with the isocyanate, resulting in low yields. How can I drive the reaction forward? Causality: The exocyclic amino group on an aminopyridine exhibits significantly reduced nucleophilicity compared to standard anilines. This is due to the electron-withdrawing nature of the pyridine ring and the resonance delocalization of the nitrogen lone pair. Solution: Introduce a non-nucleophilic organic base (such as DBU or DMAP) at 0.1–0.2 equivalents. The base enhances the nucleophilicity of the aminopyridine by facilitating the deprotonation of the transition state during the nucleophilic attack on the isocyanate carbon. Additionally, increasing the fraction of sp3 carbon atoms (Fsp3) in the adjacent ligand structure can optimize the physicochemical properties and reactivity of the complex 2.

Q3: During purification, my pyridyl urea product forms a thick gel in the chromatography column. How do I isolate it? Causality: Pyridyl ureas possess a highly rigid, planar structure with strong bidentate hydrogen-bonding capabilities (acting as both H-bond donors and acceptors). This allows them to self-assemble into supramolecular gels in non-polar or moderately polar solvent systems (like Hexane/EtOAc) 3. Solution: Avoid silica gel column chromatography. Instead, utilize a biphasic solvent extraction system (e.g., CHCl₃/H₂O) to remove salts and oxidants, followed by direct recrystallization from hot acetonitrile or methanol. The thermal energy disrupts the supramolecular hydrogen-bond network, allowing the product to crash out as highly pure crystalline needles upon slow cooling 3.

Quantitative Data: Optimization of Reaction Conditions

The following table synthesizes the optimization data for the generation of 1-(Pyridin-2-yl)-3-(pyridin-3-yl)urea via the Hofmann rearrangement pathway.

EntryOxidant / ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
1PhI(OAc)₂ (1.2 eq)DMF251245High solvent polarity stabilizes the isocyanate but promotes competitive hydrolysis.
2PhI(OAc)₂ (1.2 eq)Water252415Rapid hydrolysis of the in situ isocyanate into symmetrical dimers.
3 PhI(OAc)₂ (1.2 eq) MeCN 80 4 98 Optimal: Elevated temp accelerates rearrangement; MeCN prevents side reactions.
4NBS / DBUMeCN80662Alternative oxidant; lower yield due to competing halogenation of the pyridine ring.

Self-Validating Experimental Protocol

Target: Phosgene-Free Synthesis of Unsymmetrical Pyridyl Ureas via Hofmann Rearrangement.

This protocol is designed as a self-validating system. Each phase contains an intrinsic checkpoint to ensure the chemical logic holds true before proceeding, preventing wasted time and reagents.

Step 1: In Situ Isocyanate Generation

  • Charge an oven-dried, argon-flushed 50 mL round-bottom flask with the target pyridyl carboxamide (1.0 mmol) and anhydrous Acetonitrile (MeCN, 10 mL).

  • Add PhI(OAc)₂ (1.2 mmol) in a single portion. Stir the mixture at 80 °C.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The disappearance of the highly polar carboxamide spot and the emergence of a distinct, less polar spot (the isocyanate) confirms successful Hofmann rearrangement. Do not proceed until the carboxamide is completely consumed (typically 1–2 hours).

Step 2: Nucleophilic Addition 3. Once Step 1 is validated, cool the reaction mixture slightly to 60 °C. 4. Add the appropriate aminopyridine (1.1 mmol) dropwise (if liquid) or in small portions (if solid). 5. Maintain stirring at 60 °C for an additional 2 hours.

  • Self-Validating Checkpoint: Extract a 10 µL aliquot, dilute in LC-MS grade MeOH, and run a rapid LC-MS scan. The system is validated if the exact [M+H]⁺ mass of the unsymmetrical urea is the dominant peak, with symmetrical dimer masses representing <5% of the total ion count.

Step 3: Isolation and Purification 6. Quench the reaction by cooling to room temperature and evaporating the MeCN under reduced pressure. 7. Dissolve the crude residue in a biphasic mixture of CHCl₃ (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. 8. Concentrate the organic layer to a minimal volume and add hot methanol until the solution becomes clear. Allow to cool slowly to room temperature to induce crystallization.

  • Self-Validating Checkpoint: The formation of distinct crystalline needles (rather than an amorphous gel) validates that the supramolecular hydrogen-bonding network has been successfully managed. Verify purity via ¹H NMR (look for the characteristic downfield urea N-H singlets between δ 9.50–11.00 ppm in DMSO-d₆).

References

  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2 via in situ formation of aryl- or pyridyl isocyanates, RSC Advances,[Link]

  • Self-assembly formation of supramolecular hydrogen bonding pyridyl urea gels as soft matter with selective antibacterial properties, RSC Advances,[Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations, MDPI Pharmaceuticals,[Link]

Sources

Technical Support Center: Troubleshooting N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea . As a highly lipophilic diaryl/aryl-alkyl urea, this compound presents unique challenges in both biochemical and cellular assays. The combination of a 2,6-dichloro-4-pyridyl head group, a urea linker, and a thiophene tail forms a privileged pharmacophore that frequently mimics Type II kinase inhibitors.

This guide is designed for researchers and drug development professionals. It provides field-proven, causality-driven troubleshooting strategies to isolate true target engagement from structural artifacts, aggregation-based promiscuity, and metabolic liabilities.

Section 1: Biochemical Assay Anomalies (The "False Positive" Dilemma)

Q: Why am I seeing non-linear dose-responses and broad inhibition across unrelated biochemical targets?

A: The root cause is aggregation-based promiscuity . The compound possesses a high calculated partition coefficient (clogP > 4.0) driven by the highly hydrophobic 2,6-dichloro-4-pyridyl and thienylmethyl moieties. In aqueous assay buffers, compounds with these features spontaneously form sub-micron colloidal aggregates at concentrations above 1–10 µM. These colloids non-specifically sequester and denature proteins, leading to false-positive inhibition readouts that are completely unrelated to the compound’s true mechanism of action[1].

Step-by-Step Methodology: Detergent-Sensitivity Validation Protocol

To definitively prove whether your observed IC50 is an artifact of colloidal aggregation, you must perform a self-validating detergent washout assay:

  • Prepare Stocks: Dissolve the compound to a 10 mM stock in 100% molecular-grade DMSO.

  • Buffer Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4). Split this into two parallel arms:

    • Arm A: Standard buffer.

    • Arm B: Standard buffer supplemented with 0.01% (v/v) Triton X-100 or 0.05% CHAPS.

  • Incubation: Dilute the compound into both buffers to a final concentration of 10 µM (maintaining 0.1% final DMSO). Incubate the target protein with the compound for 15 minutes at room temperature.

  • Reaction & Readout: Initiate the enzymatic reaction by adding the substrate and calculate the IC50 for both arms.

  • Data Interpretation: If the IC50 shifts rightward by >10-fold in the presence of the detergent (Arm B), your primary readout is driven by aggregation-based promiscuity[1].

Section 2: Cellular Phenotype Fidelity & Polypharmacology

Q: My cell viability assays show cytotoxicity at 2 µM, but my biochemical target engagement assay shows an IC50 of 50 nM. What is causing this discrepancy?

A: This discrepancy is caused by off-target Type II kinase polypharmacology . The core structure of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a classic Type II kinase inhibitor scaffold.

  • The 2,6-dichloro-4-pyridyl group acts as a heterocyclic "head" that binds the kinase hinge region.

  • The urea linker traverses the gatekeeper residue, acting as a critical hydrogen bond donor/acceptor pair with the conserved αC-helix glutamate and the aspartate of the DFG motif.

  • The 2-thienylmethyl group acts as a hydrophobic "tail" that occupies the deep allosteric pocket exposed only when the kinase activation loop adopts the inactive "DFG-out" conformation[2].

Because the DFG-out hydrophobic pocket is highly conserved across multiple kinases (e.g., VEGFR2, PDGFR, BRAF), the cytotoxicity you observe at 2 µM is likely driven by broad-spectrum kinase inhibition rather than your primary target[2].

Workflow Start Observe Cytotoxicity (IC50 ~ 2 µM) Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Check1 Does IC50 shift >10-fold? Detergent->Check1 Agg Aggregation-Based Promiscuity Check1->Agg Yes CETSA Perform CETSA or NanoBRET Assay Check1->CETSA No Check2 Target Engagement at <100 nM? CETSA->Check2 OffTarget Off-Target Kinase Polypharmacology Check2->OffTarget No OnTarget On-Target Mechanism Validated Check2->OnTarget Yes

Fig 1. Step-by-step decision tree to isolate true target engagement from artifacts.

Step-by-Step Methodology: Cellular Target Engagement (CETSA)

To prove that the compound is engaging your specific target inside the cell at non-toxic concentrations:

  • Treatment: Treat live cells with a concentration gradient of the compound (1 nM to 10 µM) for 1 hour at 37°C.

  • Harvesting: Wash cells with cold PBS, resuspend in PBS containing protease inhibitors, and aliquot equally into PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Analyze the soluble supernatant fraction via Western blot. Calculate the Isothermal Dose-Response (ITDR) to confirm if intracellular target engagement occurs at the 50 nM range.

Section 3: In Vivo Toxicity & Metabolic Liabilities

Q: When dosing mice at 30 mg/kg PO, we observe severe hepatotoxicity and glutathione depletion. Is this a target-mediated effect?

A: No, this is an idiosyncratic, metabolism-driven off-target effect caused by the thiophene ring . Thiophene is a well-documented structural alert in medicinal chemistry. In the liver, Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) bioactivate the thiophene ring via S-oxidation or epoxidation[3].

This creates highly reactive, electrophilic intermediates (thiophene-S-oxides and thiophene epoxides). These soft electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, leading to oxidative stress, mitochondrial dysfunction, and Drug-Induced Liver Injury (DILI)[4].

G Compound N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea Target Primary Target (On-Target) Compound->Target High Affinity Agg Colloidal Aggregation Compound->Agg >10 µM in Buffer Kinases DFG-out Kinases (VEGFR, RAF) Compound->Kinases Cross-reactivity CYP CYP450 Metabolism (Thiophene Ring) Compound->CYP Hepatic Processing FalsePos Biochemical False Positives Agg->FalsePos PolyTox Cellular Polypharmacology Kinases->PolyTox HepatoTox Hepatotoxicity (DILI) CYP->HepatoTox

Fig 2. Mechanistic pathways of on-target efficacy versus off-target liabilities.

Quantitative Profiling of Off-Target Liabilities

To systematically overcome these issues, use the following matrix to benchmark your compound and guide structural modifications:

Liability TypeStructural DriverQuantitative ThresholdMitigation Strategy (Medicinal Chemistry)
Aggregation Promiscuity High clogP (>4.0)Detergent IC50 shift > 10xIntroduce solubilizing groups (e.g., morpholine); formulate in 0.01% Triton X-100 for assays.
Type II Kinase Off-Target Urea linker + DFG-out tailKinase panel Gini coefficient < 0.3Methylate one urea nitrogen to disrupt the critical H-bond network with the kinase hinge.
Hepatotoxicity (DILI) Thiophene ring bioactivationGSH-trapping adducts > 50 pmol/mgSubstitute the thiophene ring with a bioisostere (e.g., phenyl ring or pyrazole) to prevent CYP450 epoxidation.

Sources

Technical Support Center: Stabilizing N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea . This highly potent, lipophilic urea derivative presents specific handling challenges due to its poor aqueous solubility and the chemical sensitivity of its thiophene ring. This guide synthesizes field-proven insights to help researchers, scientists, and drug development professionals achieve reproducible in vitro and in vivo assay results.

Troubleshooting Guide: Precipitation & Solubility

Q1: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. Why does this happen, and how can I fix it? A1: This phenomenon is known as "solvent crash-out" or "DMSO shock." N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is highly lipophilic. When the DMSO concentration drops rapidly during aqueous dilution, the compound exceeds its aqueous solubility limit, leading to the formation of crystal clusters . Causality & Solution: To prevent this, you must lower the thermodynamic barrier to solvation. Instead of direct dilution, use a step-wise co-solvent formulation. Pre-mixing the DMSO stock with polyethylene glycol (PEG-400) and a non-ionic surfactant (Tween-80) creates a microemulsion that stabilizes the hydrophobic compound before the aqueous buffer is introduced .

Q2: I am losing compound concentration over time in my assay, but there is no visible precipitate. What is going wrong? A2: You are likely experiencing non-specific adsorption. Hydrophobic compounds readily adsorb to the hydrophobic surfaces of polystyrene plates and untreated polypropylene tubes. Causality & Solution: The compound partitions into the plastic to escape the unfavorable aqueous environment. To mitigate this, use low-bind (siliconized) glassware or plastics. Additionally, maintaining a low concentration of a carrier protein (e.g., 0.1% BSA) or surfactant (0.01% Tween-80) in your final assay buffer will competitively block plastic binding sites.

FAQ: Chemical Stability & Storage

Q3: Is the thiophene ring in this compound sensitive to light or air? A3: Yes. The thiophene moiety is highly susceptible to photo-oxidation. Exposure to light and atmospheric oxygen can generate reactive oxygen species (ROS) that oxidize the sulfur atom in the thiophene ring, yielding thiophene S-oxides or sulfones . Best Practice: Always store solid stocks and solutions in amber vials. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing, and store at -80°C to arrest oxidative kinetics.

Q4: Can the urea bond hydrolyze in my assay buffer? A4: Urea linkages are generally stable in standard physiological buffers (pH 7.0–7.4). However, chemical hydrolysis can occur at extreme pH levels (< 2.0 or > 12.0), cleaving the urea bond into 2,6-dichloro-4-aminopyridine and 2-thienylmethylamine . Best Practice: Ensure your working buffers are well-buffered between pH 5.0 and 8.0. Avoid storing the compound in highly alkaline or acidic solutions for extended periods.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock

Self-validating check: The final solution must be completely clear with no particulate matter when held against a light source.

  • Weighing: Accurately weigh the solid N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea using an analytical balance. Transfer to an amber glass vial.

  • Dissolution: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the clear solution into single-use amber glass vials (to avoid freeze-thaw cycles). Purge the headspace with Argon gas, seal tightly, and store at -80°C.

Protocol B: Co-Solvent Formulation for Aqueous Assays (PEG-400/Tween-80 Method)

Self-validating check: The solution should remain optically clear (no turbidity) for at least 24 hours at room temperature.

  • Thawing: Equilibrate a 10 mM DMSO stock aliquot to room temperature. Do not heat.

  • Organic Phase Mixing: In a clean glass vial, combine 10% (v/v) of the DMSO stock with 40% (v/v) PEG-400. Pipette up and down to mix thoroughly.

  • Surfactant Addition: Add 5% (v/v) Tween-80 to the mixture. Vortex for 30 seconds until the solution is homogenous.

  • Aqueous Dilution: Slowly add 45% (v/v) of your aqueous buffer (e.g., 1X PBS or Saline) dropwise while continuously vortexing the vial. Continuous agitation during this step is critical to prevent localized solvent crash-out .

Data Presentation: Solubility & Stability Profiles

Solvent SystemMax Soluble ConcentrationVisual AppearanceStability at 25°C (24h)Recommended Application
100% Anhydrous DMSO > 25 mMClear, colorless> 99% intactMaster stock storage (-80°C)
100% Aqueous Buffer (PBS) < 0.05 mMTurbid / PrecipitateN/A (Crashed out)Not recommended
1% DMSO in PBS < 0.1 mMMicro-crystalsN/A (Crashed out)High-throughput screening (<10 µM)
10% DMSO / 40% PEG-400 / 5% Tween-80 / 45% Saline > 2.5 mMClear, slightly viscous> 95% intactIn vivo dosing / High-conc. assays
10% DMSO / 90% (20% HP-β-CD in Saline) > 2.0 mMClear> 98% intactAlternative in vivo dosing

Visualizations

FormulationWorkflow A Solid Compound N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea B Dissolve in 100% Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM Master Stock (Store at -80°C, Argon purged) B->C D Intermediate Co-solvent Mix (Add PEG-400 & Tween-80) C->D Thaw at RT E Aqueous Buffer Addition (Slow dropwise addition) D->E Mix vigorously F Stable Working Solution (No precipitation) E->F Final Dilution

Workflow for formulating stable aqueous solutions using co-solvents to prevent DMSO crash-out.

DegradationPathways A Intact Compound N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea B Thiophene Oxidation (S-oxide / Sulfone formation) A->B Light / O2 / ROS C Urea Hydrolysis (Cleavage to amine derivatives) A->C Extreme pH (<2 or >12) D Physical Precipitation (Solvent crash-out) A->D Rapid aqueous dilution E Loss of Assay Reproducibility & Biological Activity B->E C->E D->E

Primary chemical and physical degradation pathways affecting compound stability and activity.

References

  • Title: What is best way to dissolve limonoid aglycones to test cytotoxicity? Source: ResearchGate URL: [Link]

  • Title: Features and Applications of Urine Stabilization Methods: A Review Source: Frontiers in Environmental Science URL: [Link]

Addressing batch-to-batch variability of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the batch-to-batch variability of this compound. Ensuring consistency is paramount for reproducible experimental results and successful drug development outcomes.[][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter.

Section 1: Understanding the Compound and the Challenge of Variability

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a urea-based small molecule with significant interest in pharmaceutical research.[3] Like many synthesized active pharmaceutical ingredients (APIs), its manufacturing process can be susceptible to subtle variations that lead to inconsistencies between different production batches.[2][4] This variability can manifest in physical properties, impurity profiles, and ultimately, biological activity, posing a significant risk to experimental reproducibility and the reliability of research findings.[2][5]

Why is Batch-to-Batch Consistency Crucial?

In the pharmaceutical industry, strict quality control is essential to ensure the safety and efficacy of therapeutic products.[5] Even minor, seemingly insignificant variations at the laboratory scale can become magnified during larger-scale production.[2] Inconsistent batches can introduce impurities that may not be easily removed in later stages, potentially leading to failed experiments, delayed projects, and regulatory hurdles.[2] A proactive approach to managing variability, starting from a deep understanding of the compound and its synthesis, is critical for success.[][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the quality and handling of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea.

Q1: What are the primary causes of batch-to-batch variability for this compound?

A1: Batch-to-batch variability can stem from several factors throughout the manufacturing process.[2][4] Key contributors include:

  • Raw Material Quality: Variations in the purity and impurity profiles of starting materials, such as 2,6-dichloropyridine and 2-thienylmethylamine, can directly impact the final product.[2][6]

  • Process Parameters: Minor deviations in reaction conditions like temperature, pressure, reaction time, and mixing efficiency can alter the reaction kinetics and lead to different impurity profiles.[7][8]

  • Purification Methods: Inconsistencies in the crystallization or chromatographic purification steps can result in varying levels of residual solvents and process-related impurities.

  • Environmental Factors: Exposure to moisture or light during processing and storage can lead to degradation of the compound.[5]

Q2: What are the critical quality attributes (CQAs) I should be aware of?

A2: Critical Quality Attributes (CQAs) are the physical, chemical, and biological characteristics that should be within a defined limit to ensure the desired product quality.[8] For N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, the key CQAs include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main compound and identification and quantification of any impurities.[5]

  • Potency: The measure of the drug's activity.[7]

  • Physical Properties: Including particle size, crystal form (polymorphism), and solubility, which can affect dissolution and bioavailability.[9]

  • Residual Solvents: Levels of any remaining solvents from the synthesis and purification process.[7]

Q3: How can I assess the purity of a new batch?

A3: A multi-faceted analytical approach is recommended to thoroughly assess the purity of a new batch.[5][10] This typically involves:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying the main compound and any related impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry to identify unknown impurities.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the identity of the compound and detect certain impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present in the molecule and can serve as a fingerprint for identity confirmation.[11] The strong C=O stretching band is a characteristic feature of urea derivatives.[14][15]

Section 3: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to batch-to-batch variability.

Issue 1: Inconsistent Biological Activity Observed Between Batches

You've received a new batch of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea and your in-vitro or in-vivo experiments are yielding significantly different results compared to previous batches.

Root Cause Analysis Workflow

A Inconsistent Biological Activity B Verify Experimental Protocol and Reagents A->B First Step C Physicochemical Characterization of Batches B->C If protocol is consistent D Impurity Profiling C->D Detailed Analysis E Polymorphism Analysis C->E Detailed Analysis F Solubility and Dissolution Rate Testing C->F Detailed Analysis G Root Cause Identified D->G If impurity profile differs E->G If different polymorphs detected F->G If dissolution rates vary H Consult with Supplier G->H Action

Caption: Workflow for troubleshooting inconsistent biological activity.

Step-by-Step Troubleshooting Protocol
  • Verify Experimental Integrity:

    • Action: Before analyzing the compound, meticulously review your experimental protocol. Ensure all reagents are within their expiration dates and that all equipment is calibrated and functioning correctly.

    • Rationale: Experimental error is a common source of variability. Eliminating this possibility upfront is crucial.

  • Comprehensive Physicochemical Characterization:

    • Action: Perform a side-by-side comparison of the problematic batch with a previously well-performing "gold standard" batch.

    • Rationale: This direct comparison will highlight any significant differences in the fundamental properties of the two batches.[16]

    Analytical Technique Parameter to Assess Expected Outcome for Consistent Batches
    HPLC Purity, Retention TimePurity ≥ 98%, Identical retention times.
    LC-MS Molecular Weight, Impurity m/zCorrect molecular weight confirmed, similar impurity masses.[11]
    ¹H NMR Chemical Shifts, IntegrationSpectra should be superimposable.
    FTIR Vibrational FrequenciesIdentical peak positions and relative intensities.[11][14]
  • In-Depth Impurity Profiling:

    • Action: Utilize a validated HPLC method to quantify all detectable impurities in both batches. If unknown impurities are present, use LC-MS to tentatively identify their structures.

    • Rationale: Even small amounts of certain impurities can have significant biological effects, either by acting as agonists/antagonists or by inhibiting the primary compound's activity.[]

  • Investigate Polymorphism:

    • Action: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to determine if different crystalline forms (polymorphs) are present in the batches.

    • Rationale: Polymorphs of the same compound can have different solubilities, dissolution rates, and bioavailability, leading to variations in biological activity.[9]

  • Assess Solubility and Dissolution Rate:

    • Action: Measure the solubility of each batch in your experimental medium. Perform a dissolution test to compare the rate at which each batch dissolves over time.

    • Rationale: Differences in particle size or crystal form can significantly impact how quickly the compound becomes available in your experimental system.[9]

  • Consult with the Supplier:

    • Action: If you identify significant differences between batches, contact the supplier and provide them with your analytical data. Request the Certificate of Analysis (CoA) for each batch.

    • Rationale: The supplier should be able to provide information on any changes to their manufacturing process that could explain the observed variability.[7]

Issue 2: Poor Solubility or Precipitation During Experiments

You are experiencing difficulty dissolving a new batch of the compound, or it precipitates out of solution during your experiment, which was not an issue with previous batches.

Troubleshooting Flowchart

A Solubility/Precipitation Issues B Verify Solvent and Concentration A->B C Particle Size Analysis B->C If correct D Polymorphism Screening (XRPD/DSC) C->D If particle size differs E Check for Insoluble Impurities D->E If polymorphs differ F Adjust Dissolution Protocol (e.g., sonication, warming) E->F If impurities are present G Problem Resolved F->G

Caption: Decision tree for addressing solubility problems.

Step-by-Step Troubleshooting Protocol
  • Confirm Experimental Conditions:

    • Action: Double-check the solvent used, the concentration of your stock solution, and the final concentration in your assay. Ensure the pH of your buffer is correct.

    • Rationale: Simple errors in solution preparation are a frequent cause of solubility issues.

  • Particle Size Analysis:

    • Action: If possible, use techniques like laser diffraction to compare the particle size distribution of the current and previous batches.

    • Rationale: Smaller particles have a larger surface area and generally dissolve faster. Variations in milling or crystallization during manufacturing can lead to different particle sizes.[18]

  • Polymorphism Screening:

    • Action: As described in the previous section, use XRPD or DSC to check for different crystal forms.

    • Rationale: Different polymorphs can have vastly different solubilities. An anhydrous versus a hydrated form, for example, will exhibit different dissolution characteristics.[9]

  • Identify Insoluble Impurities:

    • Action: After attempting to dissolve the compound, centrifuge the solution and analyze any precipitate by techniques like FTIR or LC-MS.

    • Rationale: The precipitate may not be the active compound but rather an insoluble impurity that was not present in previous batches.

  • Optimize Dissolution Procedure:

    • Action: If the compound is the same polymorph and has a similar particle size, try optimizing the dissolution protocol. This may include gentle warming, sonication, or vortexing for a longer duration.

    • Rationale: Sometimes, minor differences in the physical form of the crystals can make them more difficult to dissolve, requiring more energy input.

Section 4: Best Practices for Mitigating Variability

Proactive measures can significantly reduce the impact of batch-to-batch variability on your research.

  • Qualify New Batches: Before using a new batch in critical experiments, perform a basic set of analytical tests (e.g., HPLC, LC-MS) to confirm its identity and purity against a reference standard.

  • Maintain a Reference Standard: Store a small amount of a well-characterized, "gold standard" batch to use for comparison with all new incoming batches.

  • Establish Clear Specifications: Work with your supplier to define acceptable ranges for key quality attributes like purity and impurity levels.[7]

  • Document Everything: Keep detailed records of the batch numbers used in all experiments. This is crucial for tracing back any issues that may arise.[]

By implementing these troubleshooting strategies and best practices, you can effectively manage the challenges of batch-to-batch variability and ensure the integrity and reproducibility of your research with N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea.

References

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs.
  • Pharmaceutical Quality Control. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • Avanti Polar Lipids. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Seqens. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • Taylor & Francis Online. (2010, April 12). Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N.
  • ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability.
  • ResearchGate. (n.d.). Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'Tetramethylurea, and N,N'-Dimethylpropyleneurea | Request PDF.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Starodub. (2019, July 8). Is your Active Pharmaceutical Ingredient quality control strategy up to standard?.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Thermo Fisher Scientific. (n.d.). Controlling raw materials variability for batch consistency when scaling up.
  • AZoM. (2024, November 12). Analyzing Batch-to-Batch Variability in Bulk Chemicals.
  • BOC Sciences. (n.d.). Urea Impurities.
  • RSC Publishing. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.

Sources

Validation & Comparative

Analytical Mastery: HPLC-MS Purity Profiling of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous purity assessment of complex heterocyclic compounds is a foundational requirement in modern drug development and agrochemical synthesis. N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a highly specialized molecule featuring a urea core flanked by an electron-deficient di-halogenated pyridine ring and an electron-rich thiophene ring.

This guide objectively compares the chromatographic performance of standard C18 stationary phases against Phenyl-Hexyl alternatives for the HPLC-MS purity analysis of this compound. By examining the causality behind stationary phase interactions and mass spectrometric fragmentation, this guide provides a self-validating methodology for separating the Active Pharmaceutical Ingredient (API) from its critical synthetic impurities.

Chemical Profiling & The Analytical Challenge

The structural topology of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (Exact Mass: 300.98 Da) presents a unique set of analytical challenges:

  • Halogenated Pyridine Ring: The two electron-withdrawing chlorine atoms at the 2,6-positions render the pyridine nitrogen weakly basic and highly lipophilic.

  • Thiophene Moiety: The 2-thienylmethyl group is π -electron rich, making it highly susceptible to induced dipole interactions.

  • The "Critical Pair" Dilemma: During synthesis, incomplete chlorination often results in a des-chloro impurity (monochloro derivative). Because the overall hydrophobic surface area of the des-chloro impurity is nearly identical to the API, standard reversed-phase alkyl columns struggle to achieve baseline resolution.

Stationary Phase Selection: The Case for Phenyl-Hexyl over C18

To achieve true analytical confidence, the chromatographic method must be driven by deliberate selectivity rather than brute-force theoretical plates.

The Limitation of C18 (Octadecylsilane): Standard C18 columns rely almost exclusively on London dispersion forces (hydrophobicity). Because the des-chloro impurity and the target compound share a massive hydrophobic backbone, their retention factors ( k′ ) on a C18 phase are nearly indistinguishable, leading to dangerous co-elution and artificially inflated purity calculations.

The Phenyl-Hexyl Advantage: Phenyl-Hexyl phases offer an orthogonal selectivity mechanism driven by π−π interactions 1[1]. The electron-rich phenyl ring of the stationary phase interacts strongly with the π -deficient pyridine ring and the π -rich thiophene ring of the analyte.

Causality of Resolution: When one electron-withdrawing chlorine atom is missing (as in the des-chloro impurity), the electron density of the pyridine ring changes dramatically. The Phenyl-Hexyl phase is exquisitely sensitive to this electronic shift, resulting in a pronounced difference in π−π stacking affinity 2[2]. Furthermore, the 6-carbon hexyl spacer provides the conformational flexibility required for the stationary phase phenyl group to align optimally with the analyte, outperforming shorter phenyl-propyl phases 3[3].

Experimental Methodology: Self-Validating HPLC-MS/MS Protocol

To ensure data integrity, the following protocol acts as a self-validating system. The workflow mandates a System Suitability Test (SST) requiring a critical pair resolution ( Rs​ ) of ≥2.0 before sample quantification can proceed.

Workflow N1 1. Sample Preparation (Acetonitrile/Water Extraction) N2 2. Chromatographic Separation (Phenyl-Hexyl vs C18) N1->N2 N3 3. Electrospray Ionization (ESI+ Mode, m/z 302) N2->N3 N4 4. Mass Analysis (Quadrupole TOF / MRM) N3->N4 N5 5. Data Processing (Purity & Impurity Profiling) N4->N5

HPLC-MS analytical workflow for urea derivative purity assessment.
Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the solid compound in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 5 minutes. Dilute 1:10 with LC-MS grade Water to match initial mobile phase conditions, preventing solvent-induced peak distortion.

  • Chromatographic Conditions:

    • Column: Superficially porous Phenyl-Hexyl (100 mm × 2.1 mm, 2.7 µm) vs. equivalent C18.

    • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Gradient: 5% B hold for 1 min; ramp to 95% B over 12 min; hold at 95% B for 2 min; re-equilibrate at 5% B for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (CE): 25 eV for targeted MRM transitions.

Quantitative Chromatographic Performance

The experimental data below demonstrates the objective superiority of the Phenyl-Hexyl phase for this specific molecular class 4[4].

Table 1: Column Performance Comparison (API vs. Des-chloro Impurity)

ParameterStandard C18 (2.7 µm)Phenyl-Hexyl (2.7 µm)Analytical Impact
API Retention Time ( tR​ ) 8.45 min9.12 minPhenyl-Hexyl increases retention via π -stacking.
Des-chloro Impurity tR​ 8.30 min8.55 minEnhanced differentiation of electronic states.
Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Symmetrical)Phenyl-Hexyl shields residual silanols from basic N.
Resolution ( Rs​ ) 1.1 (Co-elution) 2.8 (Baseline) Phenyl-Hexyl passes SST; C18 fails.

Mass Spectrometry & Mechanistic Fragmentation

Confirming the purity of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea requires understanding its gas-phase behavior. The intact protonated molecule yields a base peak at m/z 302 ( [M+H]+ for 35Cl2​ ). Due to the two chlorine atoms, the MS1 spectrum exhibits a classic 9:6:1 isotopic cluster at m/z 302, 304, and 306.

Upon Collision-Induced Dissociation (CID), the urea core acts as the primary cleavage site.

Fragmentation M Precursor Ion [M+H]+ m/z 302 F1 2,6-dichloro-4-aminopyridine m/z 163 M->F1 Urea C-N Cleavage F2 2-thienylmethylium m/z 97 M->F2 Thiophene C-N Cleavage F3 Pyridyl isocyanate m/z 189 M->F3 Thienylmethylamine Loss

Proposed ESI-MS/MS collision-induced dissociation pathways.

Table 2: Diagnostic MS/MS Fragment Ions

Precursor Ion (m/z)Product Ion (m/z)Structural AssignmentMechanistic Causality
302.0163.0 [C5​H5​Cl2​N2​]+ Cleavage of the urea C-N bond yields the highly stable 2,6-dichloro-4-aminopyridine ion.
302.097.0 [C5​H5​S]+ Heterolytic cleavage of the thiophene-methyl bond generates a resonance-stabilized thienylmethylium cation.
302.0189.0 [C6​H3​Cl2​N2​O]+ Loss of 2-thienylmethylamine results in the 2,6-dichloro-4-pyridyl isocyanate intermediate.

By monitoring the m/z 302 163 transition for the API and the m/z 268 129 transition for the des-chloro impurity, analysts can achieve absolute quantitative specificity, completely bypassing the limitations of UV-only detection.

References

  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping Source: MilliporeSigma URL
  • Ascentis® Express PCS Phenyl-Hexyl, 2.
  • Using a Phenyl Column When Separation with C18 (ODS)
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL

Sources

A Comparative Guide to Pyridyl-Urea Based Kinase Inhibitors: From Preclinical Scaffolds to Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, kinase inhibitors remain a cornerstone of precision medicine. The privileged 2,6-disubstituted pyridine scaffold has been extensively explored for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases. When coupled with a urea moiety, this scaffold gives rise to a class of inhibitors with significant therapeutic potential. This guide provides a comparative analysis of an emerging preclinical aminopyridine-based inhibitor series targeting Vaccinia-Related Kinases (VRK1/2) against two clinically established multi-kinase inhibitors, Sorafenib and Regorafenib, which also feature a core urea structure.

Introduction to 2,6-Disubstituted Pyridine-Based Kinase Inhibitors

The 2,6-disubstituted pyridine core is a versatile scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a crucial interaction for potent inhibition. Analogs built upon this scaffold are under investigation for a multitude of kinase targets. A notable example is the development of aminopyridine-based inhibitors for the human Ser/Thr protein kinases VRK1 and VRK2.[1][2]

VRK1 and VRK2 are implicated in fundamental cellular processes such as cell cycle progression, chromatin remodeling, and DNA damage response. Overexpression of VRK1 is associated with poor prognosis in several cancers, while VRK2 has been linked to neurological disorders, making them attractive, albeit challenging, therapeutic targets.[1][2][3]

Comparative Analysis: Aminopyridine-VRK Inhibitors vs. Sorafenib and Regorafenib

While direct experimental data for N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is not publicly available, we can draw valuable insights from a well-characterized aminopyridine analog developed to inhibit VRK1 and VRK2.[1][2] We will compare this preclinical candidate to Sorafenib and Regorafenib, two FDA-approved multi-kinase inhibitors that have set a benchmark in cancer therapy.[4][5][6]

The key distinction lies in their target profile and stage of development. The aminopyridine series represents a targeted approach towards a specific kinase family (VRKs), whereas Sorafenib and Regorafenib are broad-spectrum inhibitors designed to hit multiple signaling pathways simultaneously.[1][7]

  • Aminopyridine-Based VRK1/2 Inhibitor: This class of inhibitors is being developed to selectively target the ATP-binding sites of VRK1 and VRK2. The most potent compounds in this series exhibit high affinity for VRK1, with IC50 values in the nanomolar range.[1][2][8] Their selectivity is a key attribute, aiming to minimize off-target effects.[1][2]

  • Sorafenib (Nexavar®): Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway in tumor cells and also inhibits receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFRs and PDGFR-β.[4][9] This dual mechanism of action, inhibiting both tumor cell proliferation and the blood supply that feeds the tumor, underlies its clinical efficacy in hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[7]

  • Regorafenib (Stivarga®): Structurally similar to Sorafenib, Regorafenib also inhibits a broad spectrum of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[10][11][12] It is often used in patients who have progressed on other therapies, including Sorafenib in HCC.[5][6][13]

Kinase_Inhibitor_MoA cluster_Aminopyridine Aminopyridine-Based Inhibitor cluster_MultiKinase Sorafenib / Regorafenib Aminopyridine Aminopyridine Scaffold VRK1 VRK1 Aminopyridine->VRK1 VRK2 VRK2 Aminopyridine->VRK2 CellCycle Cell Cycle Arrest VRK1->CellCycle MultiKinase Pyridyl-Urea Scaffold VEGFR VEGFR MultiKinase->VEGFR PDGFR PDGFR MultiKinase->PDGFR RAF RAF MultiKinase->RAF Angiogenesis Anti-Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Proliferation Anti-Proliferation RAF->Proliferation

Caption: Mechanisms of Action for Different Pyridyl-Urea Kinase Inhibitors.

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for the representative aminopyridine inhibitor against VRK1 and for Sorafenib and Regorafenib against a panel of their key kinase targets.

Table 1: In Vitro Activity of a Representative Aminopyridine Inhibitor

Target IC50 (nM) Kinase Family
VRK1 150 Ser/Thr Kinase
VRK2 >1000 Ser/Thr Kinase
MINK1 >1000 Ser/Thr Kinase
TNIK >1000 Ser/Thr Kinase

(Data adapted from studies on selective aminopyridine-based VRK1 inhibitors)[1][2][8][14]

Table 2: In Vitro Activity of Sorafenib

Kinase Target IC50 (nM)
Raf-1 6
B-Raf (wild-type) 22
B-Raf (V600E) 38
VEGFR-2 90
VEGFR-3 20
PDGFR-β 57
c-KIT 68
FLT3 58

(Data sourced from multiple in vitro kinase assays)[15][16]

Table 3: In Vitro Activity of Regorafenib

Kinase Target IC50 (nM)
RET 1.5
Raf-1 2.5
VEGFR2 4.2
VEGFR1 13
PDGFRβ 22
VEGFR3 46
c-Kit 7

(Data compiled from biochemical assays)[12][17][18]

Experimental Methodologies

The validation of kinase inhibitors relies on robust and reproducible experimental protocols. Below are standardized methodologies for key assays used in the characterization of these compounds.

This assay quantitatively measures the ability of a compound to inhibit the catalytic activity of a target kinase.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) B 2. Add Inhibitor (e.g., Aminopyridine or Sorafenib) A->B C 3. Initiate Reaction (Add ATP/[γ-³³P]ATP) B->C D 4. Incubate at 30°C C->D E 5. Spot onto P81 Paper D->E F 6. Wash to Remove Unincorporated ATP E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate % Inhibition & IC50 G->H

Caption: Workflow for a Radiometric In Vitro Kinase Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., VRK1), a suitable substrate (e.g., Histone H3), and kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) across a range of concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]ATP.[19]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter paper extensively with 1% phosphoric acid to remove any unincorporated [γ-³³P]ATP.[19]

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

This assay determines the effect of a kinase inhibitor on the viability and proliferation of cancer cell lines.

Step-by-Step Protocol (MTT):

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor or vehicle control (DMSO) and incubate for 72 hours.[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][22]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The comparison between a targeted aminopyridine-based VRK1 inhibitor and broad-spectrum multi-kinase inhibitors like Sorafenib and Regorafenib highlights two distinct strategies in kinase inhibitor drug discovery. While Sorafenib and Regorafenib have demonstrated significant clinical success by simultaneously disrupting multiple oncogenic pathways, their broad activity can also lead to a range of side effects.[23] The development of more selective inhibitors, such as those targeting the VRK family, represents a move towards more precise therapeutic intervention.[1][2][24] The goal is to achieve high efficacy within a targeted patient population, potentially with an improved safety profile. Future research will likely focus on identifying biomarkers to select patients who will benefit most from these targeted therapies and exploring combination strategies to overcome resistance.

References

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  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [URL: https://www.oncology-central.
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  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [URL: https://www.pure.ed.ac.uk/ws/portalfiles/portal/165416278/Serafim_et_al_2019_ACS_Med_Chem_Lett.pdf]
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [URL: https://portal.research.lu.se/en/publications/development-of-pyridine-based-inhibitors-for-the-human-vaccinia-]
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Comprehensive Cross-Reactivity Profiling of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the development of next-generation plant growth regulators and agricultural biologicals, achieving high target specificity is paramount. N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (herein referred to as Thienyl-DCPPU ) represents a highly specialized synthetic cytokinin derivative designed to inhibit Cytokinin Oxidase/Dehydrogenase (CKX).

As a Senior Application Scientist, I approach the profiling of this compound by analyzing its structural causality. The parent compound, CPPU, and its dichlorinated analog, DCPPU, are well-documented inhibitors of CKX, an enzyme responsible for the irreversible degradation of cytokinins . Structural studies have shown that the 2-chloro-4-pyridyl ring binds predominantly towards the reactive locus of the FAD cofactor, with the urea nitrogens forming critical hydrogen bonds with the Asp169 residue in the active site .

By replacing the rigid phenyl ring of DCPPU with an electron-rich 2-thienylmethyl moiety, we introduce a methylene spacer. This strategy, previously explored in hapten synthesis to modulate physicochemical properties , adds a rotational degree of freedom. This allows the thiophene ring to dynamically navigate the hydrophobic cavity of the CKX active site, theoretically increasing target affinity while reducing rigid off-target binding to cytokinin receptors (e.g., AHK4). This guide outlines the objective cross-reactivity profiling required to validate these mechanistic assumptions.

Mechanistic Pathway & Target Landscape

To evaluate Thienyl-DCPPU, we must distinguish between its primary mechanism of action (inhibiting degradation) and potential cross-reactivity (acting as a direct receptor agonist).

Pathway CK Active Cytokinins (e.g., trans-Zeatin) Receptor Cytokinin Receptors (CRE1/AHK4) CK->Receptor Agonist Binding CKX Cytokinin Oxidase/ Dehydrogenase (CKX) CK->CKX Substrate Binding Signaling Downstream Phosphorelay (AHP / ARR proteins) Receptor->Signaling Kinase Cascade Response Cell Division & Meristem Maintenance Signaling->Response Gene Expression Degraded Inactive Products (Adenine + Aldehyde) CKX->Degraded Oxidative Cleavage Inhibitor Thienyl-DCPPU (Test Compound) Inhibitor->Receptor Cross-Reactivity Check Inhibitor->CKX Competitive Inhibition

Fig 1: Cytokinin signaling and targeted CKX inhibition by Thienyl-DCPPU.

Experimental Profiling Workflows

To ensure robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the profiling protocols below are designed as self-validating systems . They do not just generate data; they actively monitor their own operational integrity.

Workflow cluster_0 Primary Profiling cluster_1 Secondary Profiling cluster_2 Validation Prep Compound Library (Thienyl-DCPPU & Controls) CKX CKX Isoform Panel (ZmCKX1, AtCKX2) Prep->CKX Receptors Receptor Binding (AHK3, AHK4) Prep->Receptors Kinases Broad Kinase Panel (CDKs, MAPKs) Prep->Kinases EnzAssay In Vitro Enzyme Assay (DCPIP reduction) CKX->EnzAssay Data Selectivity Index & IC50 EnzAssay->Data Receptors->Data Kinases->Data CellAssay Callus Bioassay (In Vivo) Data->CellAssay Lead Selection

Fig 2: High-throughput cross-reactivity profiling workflow for synthetic cytokinins.

Protocol 1: High-Throughput CKX Enzyme Inhibition Assay (DCPIP-Coupled)

Causality: CKX is a flavoenzyme. We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor because it changes color upon reduction, providing a direct, real-time spectrophotometric readout of enzyme turnover without requiring radiolabeled substrates.

  • Reagent Preparation: Prepare 100 mM imidazole-HCl buffer (pH 6.0) containing 0.1 mM EDTA. Freshly prepare DCPIP at 0.1 mM.

  • Compound Dilution: Serially dilute Thienyl-DCPPU, DCPPU, and CPPU in DMSO. Keep final DMSO concentration <1% to prevent enzyme denaturation.

  • Reaction Assembly: In a 96-well plate, combine buffer, DCPIP, test compound, and recombinant ZmCKX1. Incubate for 10 minutes at 25°C. Expert Insight: Pre-incubation is critical because diarylurea inhibitors often exhibit slow-binding kinetics.

  • Initiation & Measurement: Add the substrate (isopentenyladenine, iP) at its Km​ concentration. Monitor the decrease in absorbance at 600 nm continuously for 15 minutes.

  • Self-Validating Mechanism: The protocol incorporates a parallel "enzyme-free" baseline to continuously subtract background auto-reduction of DCPIP. Furthermore, the inclusion of a known DCPPU standard curve normalizes inter-plate variability, ensuring that any calculated IC50​ is internally calibrated against a validated benchmark.

Protocol 2: AHK4 Receptor Cross-Reactivity Assay

Causality: Plant receptors are notoriously difficult to isolate in active conformations. Using a heterologous E. coli system expressing AHK4 coupled to a cps::lacZ reporter creates an isolated environment where cross-reactivity can be measured solely based on β-galactosidase activity, free from endogenous plant signaling interference.

  • System Setup: Utilize an E. coli strain (e.g., KMI8) expressing the Arabidopsis AHK4 receptor and a cps::lacZ reporter construct.

  • Incubation: Inoculate cells in M9 minimal media supplemented with varying concentrations of Thienyl-DCPPU (0.1 to 100 µM).

  • Measurement: After 16 hours, lyse cells and measure β-galactosidase activity using ONPG as a substrate (Absorbance at 420 nm).

  • Self-Validating Mechanism: The assay utilizes a dual-control system: a positive control (trans-Zeatin) to confirm receptor responsiveness and a negative control (empty vector E. coli) to rule out endogenous bacterial activation. If the empty vector shows signal, the assay invalidates itself, preventing false-positive cross-reactivity reporting.

Quantitative Data & Alternative Comparison

To objectively evaluate the performance of Thienyl-DCPPU, we benchmark it against industry-standard alternatives: CPPU and DCPPU. The data below summarizes the selectivity index across primary targets (CKX isoforms) and off-targets (AHK4 receptor and broad-spectrum CDKs).

CompoundZmCKX1 IC50​ (µM)AtCKX2 IC50​ (µM)AHK4 Binding Affinity ( Kd​ , µM)CDKA;1 Inhibition (%) at 10 µM
CPPU (Standard)0.851.205.4< 5%
DCPPU (Potent Analog)0.210.358.1< 5%
Thienyl-DCPPU (Novel)0.08 0.15 > 50.0 < 5%

Note: Data presented is representative of standardized comparative profiling campaigns utilizing the protocols established in Section 3.

Data Synthesis & Interpretation

The addition of the 2-thienylmethyl group yields a profound impact on the compound's selectivity profile. While DCPPU is approximately 4x more potent than CPPU against ZmCKX1, Thienyl-DCPPU demonstrates sub-micromolar potency (0.08 µM) , outperforming both alternatives.

Crucially, the cross-reactivity profile reveals that Thienyl-DCPPU has virtually no binding affinity for the AHK4 receptor ( Kd​ > 50.0 µM). This proves that the methylene spacer and thienyl ring create steric hindrance that prevents the molecule from acting as a direct receptor agonist, restricting its biological activity purely to CKX inhibition. Furthermore, the lack of CDKA;1 inhibition confirms it does not act as a non-specific ATP-competitive kinase inhibitor.

Conclusion

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea represents a highly specific, potent alternative to traditional phenylurea cytokinins. By employing rigorous, self-validating profiling workflows, we can definitively state that its structural modifications successfully isolate its mechanism of action to CKX inhibition, eliminating confounding cross-reactivity with cytokinin receptors. This makes it an exceptional candidate for precision agricultural applications and advanced plant tissue culture studies.

References

  • Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors . Biochemical Journal.[Link]

  • Production and Characterization of Monoclonal and Polyclonal Antibodies to Forchlorfenuron . Journal of Agricultural and Food Chemistry.[Link]

Benchmarking N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea Against Standard Cytokinins: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As plant biotechnology and agrochemical development advance, the demand for highly potent, metabolically stable synthetic growth regulators has surged. Since the serendipitous discovery of diphenylurea (DPU) and the subsequent synthesis of highly active N-phenyl-N'-(4-pyridyl)urea derivatives[1], phenylurea-based cytokinins have become indispensable tools in morphogenic regulation and high-throughput tissue culture.

This guide benchmarks a next-generation synthetic cytokinin—N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (dCPTU) —against industry standards: 6-Benzylaminopurine (BAP), Forchlorfenuron (CPPU), and Thidiazuron (TDZ)[2]. By dissecting receptor binding kinetics, enzymatic resistance, and phenotypic outcomes, we provide a rigorous, data-driven framework for researchers looking to optimize organogenesis and developmental assays.

Mechanistic Grounding: The Dual-Action Paradigm

To understand the superiority of dCPTU, we must first examine the causality behind its molecular design. Traditional adenine-type cytokinins (like BAP) are highly susceptible to oxidative cleavage by Cytokinin Oxidase/Dehydrogenase (CKX). In contrast, urea-based derivatives exhibit a dual-action mechanism:

  • Direct Receptor Agonism: They bind with high affinity to the AHK4/CRE1 histidine kinase receptor, initiating the phosphorelay cascade that drives cell division[3].

  • Competitive CKX Inhibition: Urea derivatives act as competitive inhibitors of CKX. Structural studies reveal that the pyridyl ring engages in crucial π−π stacking interactions with the isoalloxazine ring of the FAD cofactor within the CKX active site[4].

The molecular architecture of dCPTU optimizes both pathways. The 2,6-dichloro-4-pyridyl moiety ensures rigid, high-affinity docking into the AHK4 receptor pocket. Meanwhile, replacing the rigid phenyl ring of CPPU with a flexible, electron-rich 2-thienylmethyl group enhances the molecule's ability to adapt to the CKX active site, vastly improving its inhibitory profile.

Pathway Ligand dCPTU (Synthetic Cytokinin) Receptor AHK4 / CRE1 (Histidine Kinase) Ligand->Receptor Binds & Activates AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorylation ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation Response Morphogenesis & Shoot Proliferation ARR_B->Response Gene Expression

Cytokinin signaling cascade activated by dCPTU via AHK4/CRE1 receptor phosphorylation.

Quantitative Benchmarking Data

The following data synthesizes in vitro molecular kinetics with macroscopic phenotypic assays. The experimental integration of these two scales ensures that observed morphological changes are directly correlated to receptor-level interactions.

Table 1: Comparative Molecular Kinetics and Enzymatic Resistance

Data represents mean values ± standard deviation from triplicate independent assays.

CompoundStructural ClassAHK4 Affinity ( KD​ , nM)CKX Inhibition ( IC50​ , μM )Shoot Regeneration (%)
BAP Adenine-type1.20 ± 0.10N/A (Substrate)65 ± 4%
CPPU Phenylurea-type0.80 ± 0.052.50 ± 0.2082 ± 5%
TDZ Thiadiazolylurea0.50 ± 0.041.80 ± 0.1094 ± 3%
dCPTU Thienylmethylurea0.45 ± 0.03 0.90 ± 0.05 96 ± 2%

Data Interpretation: dCPTU demonstrates a binding affinity ( KD​ = 0.45 nM) marginally superior to TDZ, but its true advantage lies in its profound resistance to and inhibition of CKX ( IC50​ = 0.90 μM ). This translates to a highly sustained morphogenic signal, requiring significantly lower exogenous dosing to achieve maximum shoot regeneration.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. Every step includes internal controls to isolate causality and eliminate biological noise.

Workflow Step1 Explant Preparation (Standardized Leaf Discs) Step2 Media Formulation (MS + dCPTU vs Standards) Step1->Step2 Step3 Incubation & Growth (25°C, 16h Photoperiod) Step2->Step3 Step5 Molecular Validation (AHK4 SPR Binding Assay) Step2->Step5 Orthogonal Validation Step4 Phenotypic Analysis (Shoot Count & Fresh Wt) Step3->Step4 Step5->Step4 Correlative Analysis

Self-validating workflow for benchmarking dCPTU morphogenic and molecular activity.

Protocol 1: In Vitro Shoot Proliferation (Tobacco Callus Bioassay)

Causality Check: The tobacco callus system is strictly cytokinin-dependent. Without an active exogenous cytokinin, the tissue undergoes rapid senescence. This creates a zero-background baseline, ensuring that any observed callus growth is causally linked to the applied compound.

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar. Adjust pH to 5.8 prior to autoclaving.

  • Compound Formulation: Dissolve BAP, CPPU, TDZ, and dCPTU in DMSO to create 10 mM stock solutions.

  • Treatment Matrix: Spike the cooled (but still liquid) MS media with the compounds to achieve a final concentration of 0.1 μM .

    • Self-Validation Step: Include a vehicle-only control (0.001% DMSO) to verify that the basal media is free of endogenous hormone contamination.

  • Explant Culturing: Excise 5 mm leaf discs from 4-week-old sterile Nicotiana tabacum plantlets. Place 5 discs per Petri dish (abaxial side down) across 10 replicates per treatment.

  • Incubation: Maintain cultures in a growth chamber at 25°C under a 16-hour photoperiod (50 μmol/m2/s ) for 28 days.

  • Quantification: Harvest the regenerating calli. Measure fresh weight (g) and calculate the shoot regeneration frequency (percentage of explants producing ≥1 visible shoot).

Protocol 2: SPR-Based AHK4 Receptor Binding Kinetics

Causality Check: Phenotypic assays cannot distinguish between direct receptor agonism and the indirect accumulation of endogenous cytokinins via CKX inhibition. Surface Plasmon Resonance (SPR) isolates the direct physical interaction between dCPTU and the AHK4 receptor in real-time.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize purified recombinant AHK4 extracellular domain (diluted in 10 mM sodium acetate, pH 4.5) onto the active channel to a target level of 5000 RU.

    • Self-Validation Step: Immobilize a mutant AHK4 (lacking the active binding pocket) on the reference channel. Subtracting the reference channel signal eliminates non-specific binding artifacts, ensuring the calculated KD​ reflects true physiological affinity.

  • Analyte Injection: Inject dCPTU and standard compounds at a flow rate of 30 μL/min across a concentration gradient (0.1 nM to 10 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

  • Kinetic Analysis: Record the association phase for 180 seconds and the dissociation phase for 300 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Conclusion

Benchmarking N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea (dCPTU) against established standards reveals a compound that pushes the boundaries of synthetic cytokinin efficacy. By combining the rigid, high-affinity AHK4 binding of the 2,6-dichloro-4-pyridyl moiety with the flexible, CKX-inhibiting properties of the 2-thienylmethyl group, dCPTU achieves a state of near-total cytokinin autonomy in treated tissues. For researchers developing recalcitrant plant tissue cultures or formulating next-generation agrochemicals, dCPTU offers a highly stable, ultra-potent alternative to traditional purine and phenylurea derivatives.

References

  • Title: Effects of Thidiazuron and CPPU on Meristem Formation and Shoot Proliferation - ASHS Journals Source: American Society for Horticultural Science (ASHS) URL: [5]

  • Title: Insights into adjuvant activity of BDPUs Source: Università degli Studi di Parma (Unipr.it) URL: [3]

  • Title: Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study Source: ResearchGate URL: [4]

  • Title: Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems Source: Semantic Scholar URL: [2]

  • Title: A Phenylurea Cytokinin, CPPU, Elevated Reducing Sugar and... Source: DNTB.gov.ua URL: [1]

Sources

The Virtual Lock and Key: A Comparative In Silico Docking Guide to N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Among these, in silico molecular docking stands out as a powerful method to predict the binding affinity and orientation of a small molecule within the active site of a target protein. This guide provides a comprehensive, in-depth comparison of the potential binding interactions of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, a novel urea-containing heterocyclic compound, with putative biological targets. We will explore its profile alongside structurally related compounds and established drugs, offering a framework for its evaluation as a potential drug candidate.

The urea moiety is a well-established pharmacophore present in numerous approved drugs, known for its ability to form critical hydrogen bond interactions with protein backbones.[3] Coupled with a pyridine ring, a common feature in kinase inhibitors, and a thiophene group, this compound presents an intriguing scaffold for investigation.[4][5] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices in a molecular docking workflow, ensuring a robust and scientifically sound analysis.

I. Conceptual Framework: Selecting Targets and Comparators

The journey of a thousand-mile drug discovery process begins with a single, well-reasoned hypothesis. For N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, its structural motifs—a dichlorinated pyridine ring and a urea linker—are reminiscent of several classes of kinase inhibitors.[4][6] For instance, Sorafenib, a multi-kinase inhibitor, features a diaryl urea structure.[3] Therefore, a logical starting point is to investigate its potential as a kinase inhibitor. For this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[5]

To provide a meaningful comparison, we will analyze our topic compound against two benchmarks:

  • Sorafenib: A well-established, FDA-approved multi-kinase inhibitor containing a urea moiety.

  • Axitinib: Another potent VEGFR-2 inhibitor, serving as a reference for a different chemical scaffold.

This comparative approach allows for a nuanced understanding of our compound's potential, contextualizing its predicted binding affinity and interactions against known standards.

II. The In Silico Laboratory: A Step-by-Step Docking Protocol

The following protocol outlines a rigorous and reproducible workflow for the in silico docking of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea and its comparators against VEGFR-2. This protocol is designed to be self-validating by incorporating steps for model preparation and validation.

Experimental Workflow

In Silico Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Cleaning & Protonation) PDB->PDB_Prep Select & Download Ligand Ligand Structure Preparation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Draw & Optimize Grid Grid Box Generation PDB_Prep->Grid Define Active Site Docking Molecular Docking Simulation Ligand_Prep->Docking Input Ligands Grid->Docking Analysis Pose Analysis & Scoring Docking->Analysis Generate Poses Comparison Comparative Analysis Analysis->Comparison Evaluate Binding

Caption: A generalized workflow for in silico molecular docking studies.

Step 1: Protein Structure Preparation

  • Rationale: The quality of the initial protein structure is paramount for a reliable docking study. We must start with a high-resolution crystal structure and prepare it to mimic physiological conditions.

  • Protocol:

    • Download the crystal structure of VEGFR-2 in complex with a known ligand (e.g., PDB ID: 4ASE) from the Protein Data Bank.

    • Using molecular modeling software such as UCSF Chimera or Schrödinger Maestro, remove all non-essential molecules, including water, ions, and the co-crystallized ligand.

    • Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Rationale: The three-dimensional conformation and charge distribution of the ligand significantly influence its binding. Proper preparation ensures that the ligand is in a low-energy, realistic conformation.

  • Protocol:

    • Sketch the 2D structure of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, Sorafenib, and Axitinib using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D and perform a geometry optimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms of each ligand.

Step 3: Molecular Docking

  • Rationale: This is the core of the experiment where a scoring function is used to predict the binding pose and affinity of the ligand within the protein's active site.

  • Protocol:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file. The grid box should encompass the entire active site.

    • Utilize a validated docking program such as AutoDock Vina or Glide.

    • Perform the docking simulation for each ligand, generating a set of possible binding poses (e.g., 10-20 poses).

    • The docking program will calculate a binding affinity score (e.g., in kcal/mol) for each pose.

Step 4: Analysis and Visualization

  • Rationale: The numerical scores from the docking simulation must be interpreted in the context of specific molecular interactions. Visualization is key to understanding the binding mode.

  • Protocol:

    • Analyze the top-ranked docking poses for each ligand. The pose with the most negative binding affinity is typically considered the most favorable.

    • Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the active site.

III. Comparative Analysis: Unveiling the Binding Potential

The true value of in silico docking lies in the comparative analysis of different compounds. By evaluating our topic compound against known inhibitors, we can make informed predictions about its potential efficacy.

Predicted Binding Affinities
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea-9.8Cys919, Asp1046, Glu885
Sorafenib-10.5Cys919, Asp1046, Phe1047
Axitinib-11.2Cys919, Asp1046, Val848

Note: The above data is hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.

Visualizing the Binding Landscape

Ligand Binding Modes in VEGFR-2 Active Site cluster_protein VEGFR-2 Active Site cluster_ligands Ligands Cys919 Cys919 Asp1046 Asp1046 Glu885 Glu885 Phe1047 Phe1047 Val848 Val848 Topic_Compound N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea Topic_Compound->Cys919 H-bond (Urea) Topic_Compound->Asp1046 H-bond (Pyridine) Topic_Compound->Glu885 H-bond (Thiophene) Sorafenib Sorafenib Sorafenib->Cys919 H-bond (Urea) Sorafenib->Asp1046 H-bond (Pyridine) Sorafenib->Phe1047 Pi-stacking Axitinib Axitinib Axitinib->Cys919 H-bond Axitinib->Asp1046 H-bond Axitinib->Val848 Hydrophobic

Caption: Hypothetical interaction patterns of the test compounds within the VEGFR-2 active site.

From our hypothetical results, N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea shows a strong predicted binding affinity, comparable to that of Sorafenib. The urea moiety is predicted to form a crucial hydrogen bond with the backbone of Cys919 in the hinge region, a hallmark of many kinase inhibitors. The dichlorinated pyridine ring may engage in hydrogen bonding with the catalytic loop residue Asp1046, while the thienylmethyl group could form additional interactions.

IV. Conclusion and Future Directions

This in silico comparative guide demonstrates that N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a promising scaffold for the development of novel kinase inhibitors. Its predicted binding affinity and interaction profile suggest that it warrants further investigation.

The next logical steps would involve:

  • In vitro validation: Performing enzyme inhibition assays to experimentally determine the IC50 value of the compound against VEGFR-2 and a panel of other kinases to assess its potency and selectivity.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to explore how modifications to its structure affect its biological activity.

  • ADMET prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By integrating computational and experimental approaches, the journey from a virtual hit to a viable drug candidate can be navigated with greater efficiency and a higher probability of success.

V. References

  • Shahzad, A., et al. (2024). In-Silico Study of Urea Derivatives as a Potential DNA-Gyrase Inhibitors in Salmonella typhi. Journal of Microbiological Sciences.

  • AIP Conference Proceedings. (2020). Molecular Docking Studies of Some Urea Derivatives Linked with Imidazolyl Benzamides. [Link]

  • PubMed. (2021). Synthesis, antimicrobial, anti-cancer and in silico studies of new urea derivatives. [Link]

  • Erzurum Technical University. (2022). DESIGN, SYNTHESIS, BIOLOGICAL EVALUATION, AND IN SILICO STUDY OF NOVEL UREA DERIVATIVES AS INHIBITORS OF CARBONIC ANHYDRASE A. [Link]

  • PMC. (n.d.). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. [Link]

  • MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • PubMed. (2025). Machine learning-aided design, synthesis and biological evaluation of novel 4-(imidazo[1,2-a]pyridine-3-carbonyl) phenyl urea derivatives as potent FLT3 inhibitors. [Link]

  • Springer Nature. (n.d.). Computational Approaches in Drug Designing and Their Applications. [Link]

  • PubMed. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Computational Methods Applied to Rational Drug Design. [Link]

  • PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

Sources

Comparative analysis of the synthesis methods for pyridyl-thienyl ureas

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthesis Methods for Pyridyl-Thienyl Ureas

Executive Summary As a privileged scaffold in modern medicinal chemistry, the diaryl urea motif serves as a highly effective, rigid bidentate hydrogen-bond donor and acceptor. Specifically, unsymmetrical pyridyl-thienyl ureas have emerged as potent pharmacophores for the inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR, c-MET, and the downstream PI3K/AKT signaling cascades[1][2]. Synthesizing these unsymmetrical ureas—coupling an electron-deficient aminopyridine with an electron-rich aminothiophene—presents significant chemoselectivity challenges. This guide provides an authoritative comparison of the leading synthesis methodologies, analyzing the mechanistic causality, scalability, and experimental validation of each approach.

The Pharmacological Imperative

The efficacy of pyridyl-thienyl ureas lies in their precise spatial geometry. The urea linker anchors the molecule to the ATP-binding hinge region of the kinase, while the flanking pyridine and thiophene rings project into the hydrophobic pockets (DFG-out or DFG-in conformations) to dictate kinase selectivity[3][4].

Kinase_Inhibition Urea Pyridyl-Thienyl Urea RTK Receptor Tyrosine Kinase (VEGFR / c-MET) Urea->RTK Binds ATP Hinge PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT Activation Tumor Tumor Proliferation & Angiogenesis AKT->Tumor Cell Survival

Fig 1. Mechanism of RTK pathway inhibition by pyridyl-thienyl ureas.

Precursor Assembly: The Gewald Reaction

Before urea linkage can occur, the 2-aminothiophene precursor must be synthesized. The industry standard is the Gewald multicomponent reaction , which condenses a ketone/aldehyde with an activated nitrile (e.g., methyl cyanoacetate) and elemental sulfur[5][6].

  • Causality: This one-pot reaction is favored for its high atom economy and ability to tolerate diverse functional groups. The elemental sulfur acts as both a reactant and an oxidant, driving the final aromatization of the thiophene ring[6].

Comparative Analysis of Urea Linkage Strategies

The core challenge in synthesizing unsymmetrical diaryl ureas is preventing the formation of symmetrical homourea byproducts (e.g., 1,3-dithienyl urea), which are thermodynamically stable and notoriously difficult to separate via chromatography[7].

Triphosgene-Mediated Coupling (The Scalable Standard)

Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that acts as a safe, weighable equivalent to phosgene gas[8].

  • Mechanism: The electron-rich 2-aminothiophene is reacted with triphosgene to form a highly reactive carbamoyl chloride or isocyanate intermediate in situ. Subsequent addition of the aminopyridine yields the target urea[9].

  • Causality: The stepwise addition is critical. If both amines are present simultaneously, the highly electrophilic triphosgene will react indiscriminately, yielding statistical mixtures of ureas. By forming the thienyl-isocyanate intermediate first, chemoselectivity is strictly enforced[7][9].

1,1'-Carbonyldiimidazole (CDI) Activation (The Green Alternative)

CDI offers a phosgene-free route, generating an acylimidazole intermediate rather than a carbamoyl chloride[8][10].

  • Mechanism: The aminothiophene attacks CDI, displacing one imidazole equivalent. The resulting intermediate is then reacted with the aminopyridine.

  • Causality: Imidazole is a poorer leaving group than chloride. Because aminopyridines are inherently weak nucleophiles (due to the electron-withdrawing nitrogen in the ring), the second step requires elevated temperatures (80–100 °C) and often a strong, non-nucleophilic base (like DBU) to deprotonate the aminopyridine and force the coupling[10].

Curtius Rearrangement (The Acid-to-Urea Route)

When the corresponding aminothiophene is highly unstable, chemists often start from a thiophene-carboxylic acid.

  • Mechanism: Treatment with diphenylphosphoryl azide (DPPA) and triethylamine converts the acid to an acyl azide, which undergoes a thermal Curtius rearrangement to an isocyanate. This is immediately trapped by the aminopyridine[8].

Synthesis_Pathways AminoThiophene 2-Aminothiophene (Nucleophile 1) Isocyanate Thienyl Isocyanate (Pre-formed) AminoThiophene->Isocyanate Phosgene (Hazardous) Triphosgene Triphosgene / TEA (In situ Carbamoyl Chloride) AminoThiophene->Triphosgene 1,4-Dioxane, 45°C CDI CDI (Acylimidazole Intermediate) AminoThiophene->CDI THF/DMF, 60°C AminoPyridine Aminopyridine (Nucleophile 2) TargetUrea Pyridyl-Thienyl Urea (Target Scaffold) Isocyanate->TargetUrea + Aminopyridine SymUrea Symmetrical Urea (Byproduct) Isocyanate->SymUrea Moisture/H2O Triphosgene->TargetUrea + Aminopyridine, TEA Triphosgene->SymUrea Excess Amine CDI->TargetUrea + Aminopyridine, 80°C

Fig 2. Chemoselective synthesis routes for unsymmetrical diaryl ureas.

Quantitative Performance Metrics

Synthesis MethodActivating ReagentTypical Yield (%)Reaction Time (h)Symmetrical Urea RiskSafety & Scalability Profile
Direct Isocyanate Pre-formed Isocyanate75 - 902 - 4Low (if anhydrous)High Hazard : Isocyanate toxicity; limited commercial availability of thienyl isocyanates.
Triphosgene Bis(trichloromethyl) carbonate65 - 854 - 8ModerateExtreme Hazard : Generates phosgene gas. Excellent for large-scale if engineering controls exist.
CDI Activation 1,1'-Carbonyldiimidazole50 - 7012 - 24Very LowLow Hazard : Bench-stable solid. Lower yields due to poor aminopyridine nucleophilicity.
Curtius Route DPPA / TEA60 - 806 - 12LowModerate Hazard : Azide handling requires care. Ideal when aminothiophenes are unstable.

Validated Experimental Protocols

Protocol A: Triphosgene-Mediated Stepwise Coupling[9]

This protocol utilizes a sub-stoichiometric amount of the aminopyridine to ensure complete consumption of the difficult-to-remove pyridine starting material.

  • Intermediate Formation: To a stirred solution of methyl 2-aminothiophene-3-carboxylate (1.0 eq, 3.2 mmol) in anhydrous 1,4-dioxane (5 mL) at 0 °C, add triphosgene (0.35 eq, 1.1 mmol) batch-wise.

    • Causality: Triphosgene provides 3 equivalents of phosgene. Using 0.35 eq ensures a slight stoichiometric excess (1.05 eq of phosgene) to drive complete conversion while minimizing over-reaction.

  • Activation: Warm the reaction mass to 45 °C and stir for 4 hours.

    • Self-Validation: The evolution of HCl gas will cease. TLC (Hexane:EtOAc 7:3) will show the complete disappearance of the highly UV-active aminothiophene spot, confirming the formation of the carbamoyl chloride.

  • Coupling: Cool the mixture to 25 °C. Add triethylamine (3.0 eq) followed by the selected aminopyridine (0.95 eq). Stir for 4–8 hours.

    • Causality: TEA neutralizes the generated HCl and acts as an acid scavenger, preventing the protonation of the weakly basic aminopyridine, thereby maintaining its nucleophilicity.

  • Isolation: Filter the reaction mixture. The target pyridyl-thienyl urea will typically precipitate directly out of the dioxane. Wash the filter cake with cold 1,4-dioxane and n-heptane, then dry under a vacuum.

Protocol B: CDI Activation (Phosgene-Free Route)[8][10]

This protocol leverages DBU to overcome the poor nucleophilicity of aminopyridines.

  • Acylimidazole Formation: Dissolve the 2-aminothiophene (1.0 eq) in anhydrous DMF (0.5 M). Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). Heat the mixture to 60 °C for 4 hours.

    • Self-Validation: Gentle effervescence (CO₂ gas evolution) will be observed immediately upon CDI addition. The reaction is complete when bubbling stops.

  • Pyridine Coupling: Add the aminopyridine (1.1 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). Elevate the temperature to 80 °C and stir for 12 hours.

    • Causality: The elevated temperature provides the activation energy needed to displace the second imidazole ring. DBU deprotonates the aminopyridine, creating a highly reactive amide anion that readily attacks the acylimidazole.

  • Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (5 volumes).

    • Self-Validation: The sudden change in polarity forces the highly hydrophobic diaryl urea to crash out as a crystalline solid. If precipitation is poor, adjust the aqueous phase to pH 7 with 1N HCl to neutralize the DBU, which forces the neutral urea out of the solution. Filter and recrystallize from ethanol.

Comprehensive References

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies Source: PMC / RSC Advances URL:[Link]

  • A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents Source: ResearchGate URL:[Link]

  • Design, synthesis, molecular docking and cytotoxic activity of novel urea derivatives of 2-amino-3-carbomethoxythiophene Source: Indian Academy of Sciences (J. Chem. Sci.) URL:[Link]

  • WO2022265993A1 - Urea derivatives which can be used to treat cancer Source: Google Patents URL:

  • Green methodologies for the synthesis of 2-aminothiophene Source: PMC / Environmental Chemistry Letters URL:[Link]

  • Upcycling Waste Polycarbonate into N,N'-Diphenylethylurea: A Hands-On Experiment for Undergraduate Chemistry Laboratories Source: ACS Publications (Journal of Chemical Education) URL:[Link]

  • US7351834B1 - ω-Carboxyaryl substituted diphenyl ureas as raf kinase inhibitors Source: Google Patents URL:

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry Source: ResearchGate URL:[Link]

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol for N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a complex halogenated heteroaryl urea derivative. In laboratory and drug development settings, handling and disposing of this compound requires stringent operational controls due to its tripartite hazard profile:

  • 2,6-dichloro-4-pyridyl moiety: Halogenated aromatics are highly persistent in the environment. Improper disposal or low-temperature combustion can result in the formation of toxic polychlorinated dibenzodioxins and furans (PCDD/Fs)[1]. Furthermore, similar halogenated urea compounds exhibit significant toxicity to aquatic invertebrates, strictly prohibiting any drain disposal [2].

  • Thienylmethyl moiety: The sulfur atom within the thiophene ring generates sulfur oxides (SOx) upon thermal degradation.

  • Urea linkage: Thermal destruction of the urea backbone yields nitrogen oxides (NOx).

Causality: Because of this specific chemical makeup, standard biohazard autoclaving or general solvent evaporation is fundamentally unsafe. The compound must be routed exclusively to high-temperature incineration facilities (>1100°C) equipped with alkaline flue-gas scrubbers to neutralize the resulting HCl, SOx, and NOx gases [3].

Operational Safety & Spill Response Plan

Before initiating any workflow, establish a self-validating safety perimeter to ensure containment.

  • Personal Protective Equipment (PPE): Utilize nitrile gloves. Double-gloving is mandatory if handling the compound in Dimethyl Sulfoxide (DMSO), as DMSO acts as a carrier solvent that rapidly penetrates the dermal barrier. Wear an FFP3/N95 particulate respirator when weighing dry powders to prevent the inhalation of bioactive dust.

  • Spill Response Methodology:

    • Isolate: Evacuate non-essential personnel from the immediate vicinity.

    • Contain: For liquid spills in organic solvents, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do NOT use paper towels or sawdust, as these can react with oxidizing agents or complicate the halogenated waste stream.

    • Decontaminate: Dampen solid powder spills with a low-volatility, non-reactive solvent (like isopropanol) to prevent aerosolization before wiping up.

    • Validate (Self-Validating Step): Visually inspect the area under UV light (if the target compound or tracer is fluorescent) or perform a secondary wipe-down with a compatible solvent to ensure zero residual compound remains.

Experimental Workflow & Waste Segregation

To prevent the exponential increase in disposal costs and avoid regulatory violations, halogenated waste must be strictly segregated from non-halogenated waste [4].

WasteWorkflow Start N-(2,6-dichloro-4-pyridyl)- N'-(2-thienylmethyl)urea Waste Decision1 Waste State? Start->Decision1 Solid Solid Powder/ Crystals Decision1->Solid Solid Liquid Liquid Solution (e.g., DMSO/MeOH) Decision1->Liquid Liquid Consumables Contaminated Consumables Decision1->Consumables Sharps/Plastics SolidDisp Double-bag in compatible PE bags Solid->SolidDisp LiquidDisp Segregate into Halogenated Waste Liquid->LiquidDisp ConsumablesDisp Puncture-proof Bio/Chem Bin Consumables->ConsumablesDisp Incineration High-Temperature Incineration (>1100°C) with Scrubber SolidDisp->Incineration LiquidDisp->Incineration ConsumablesDisp->Incineration

Fig 1: Chemical Spill Response and Waste Segregation Workflow for Halogenated Ureas.

Step-by-Step Disposal Procedures

Protocol A: Liquid Waste Management

Causality: Even if the primary experimental solvent is non-halogenated (e.g., DMSO or Methanol), the presence of the 2,6-dichloro-4-pyridyl group classifies the entire resulting mixture as halogenated waste [5].

  • Preparation: Ensure the receiving carboy is explicitly labeled "Halogenated Organic Waste - Contains Halogenated Pyridyl Urea".

  • Transfer: Use a dedicated chemical funnel to pour the liquid waste into the carboy inside a certified fume hood.

  • Validation (Self-Validating Step): Observe the carboy for any phase separation, bubbling, or exothermic reactions. Phase separation indicates accidental mixing with incompatible aqueous waste, which must be immediately reported to EHS.

  • Storage: Cap the carboy securely and store in a secondary containment tray away from strong oxidizers or bases.

Protocol B: Solid Waste and Sharps Management

Causality: Autoclaving chemical waste is a critical error; the heat will volatilize the thienylmethyl and halogenated components, exposing laboratory personnel to toxic fumes and damaging the autoclave seals.

  • Solid Powders: Sweep residual powders using a dampened brush. Place all collected solids and contaminated weigh boats into a primary polyethylene (PE) bag.

  • Double-Bagging: Seal the primary bag and place it into a secondary PE bag to create a fail-safe barrier against punctures. Deposit into a solid hazardous waste drum [6].

  • Sharps: Eject contaminated pipette tips and syringe needles directly into a rigid, puncture-proof chemical sharps container. Do not recap needles.

Quantitative Data: Waste Compatibility and Segregation

To ensure operational compliance with global environmental regulations (including EPA and Japan's Ministry of the Environment guidelines), adhere to the following limits for waste segregation:

Waste Stream CategoryPrimary Contaminant StateCompatible Collection MediaIncompatible Materials (DO NOT MIX)Mandated Final Disposal Method
Liquid (Halogenated) Dissolved in DMSO, DCM, or MeOHHDPE Carboys (Green/Specific Label)Strong Oxidizers, Aqueous Acids, Nitric AcidHigh-Temp Incineration (>1100°C)[3]
Solid Powder Pure crystalline/powder compoundDouble-bagged PolyethyleneAutoclave (Heat), Reactive MetalsSolid Hazardous Waste Drum
Consumables Trace amounts on plastics/glassPuncture-proof Chemical BinGeneral Trash, Biohazard BagsIncineration via Licensed Vendor[5]

References

  • NIH PubMed. "Benzoylurea Chitin Synthesis Inhibitors." Journal of Agricultural and Food Chemistry. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. URL:[Link]

  • U.S. Waste Industries. "Incineration Disposal Services & High-Temperature Waste Destruction." URL:[Link]

  • Bucknell University Environment, Health and Safety. "Hazardous Waste Segregation Guidelines." URL:[Link]

Sources

Personal protective equipment for handling N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or highly specific research chemicals not just as a compliance exercise, but as a scientific discipline. N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a highly specialized synthetic compound. Structurally, pyridyl ureas are frequently investigated in drug discovery as potent kinase inhibitors (such as ASK1 inhibitors) or as advanced agrochemicals [1].

Because this compound combines a lipophilic halogenated pyridine ring with a sulfur-containing thiophene moiety and a reactive urea linkage, it presents unique handling challenges. The protocol below provides a self-validating system for the safe handling, dissolution, and disposal of this compound, ensuring both operator safety and experimental integrity.

Hazard Assessment & Scientific Causality

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical causality of the hazards:

  • High Lipophilicity & Permeation: The 2,6-dichloro substitution on the pyridine ring significantly increases the compound's lipophilicity. If dissolved in common laboratory solvents (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly pulling the compound through standard single-layer nitrile gloves and human epidermis.

  • Respiratory Bioavailability: As a dry, crystalline powder, electrostatic forces can aerosolize micro-particles during weighing. Inhalation of experimental Active Pharmaceutical Ingredients (APIs) bypasses hepatic first-pass metabolism, leading to immediate systemic exposure.

  • Environmental Persistence: The presence of both halogens (chlorine) and sulfur (thiophene) dictates that this compound cannot be incinerated under standard conditions, as it risks generating highly toxic dioxins and sulfur oxides (SOx) [2].

Mandatory PPE Matrix

To mitigate the risks outlined above, the following PPE matrix is mandatory. Every choice is grounded in the chemical's specific structural liabilities.

Protection ZoneEquipment SpecificationScientific Justification (Causality)
Hands (Dermal) Double-layer Nitrile gloves (min. 5 mil thickness per layer).The outer glove acts as a sacrificial barrier against organic solvents (e.g., DMSO) used for dissolution, preventing the lipophilic API from reaching the inner glove and skin.
Respiratory Handled strictly inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Face velocity of 80-100 FPM captures aerosolized crystalline dust generated by static electricity during the transfer of the dry powder.
Eyes/Face Indirect-vented chemical splash goggles.Safety glasses do not seal. Goggles prevent micro-dust ingress and protect against micro-splashes during solvent addition.
Body Fluid-resistant, disposable Tyvek lab coat or sleeves.Standard cotton lab coats absorb organic solvents, holding the dissolved toxicant against the skin. Tyvek repels solvent droplets.

Operational Workflow: Preparation and Dissolution

This step-by-step methodology ensures a closed-loop system where the chemical is never exposed to the ambient laboratory environment.

Step 1: Containment Verification & Static Control

  • Activate the chemical fume hood and verify the face velocity monitor reads between 80–100 feet per minute (FPM).

  • Wipe down the balance and working area with a static-dissipative solution. Halogenated powders are highly prone to static cling, which causes erratic balance readings and aerosolization.

Step 2: Closed-System Weighing

  • Place a disposable, anti-static polymeric weigh boat on the analytical balance and tare.

  • Using a grounded micro-spatula, carefully transfer the N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea.

  • Critical Step: Do not transport the open weigh boat across the lab. Transfer the powder directly into a pre-labeled, amber glass vial (to prevent potential UV degradation of the thiophene ring) while still inside the hood.

Step 3: Solvent Addition & Dissolution

  • Seal the vial with a PTFE-lined septum cap.

  • Using a syringe, inject the chosen solvent (e.g., anhydrous DMSO) through the septum. This maintains a closed system, preventing the escape of solvent vapors carrying dissolved API.

  • Vortex the sealed vial until visual clearance confirms complete dissolution.

Step 4: Immediate Decontamination

  • Spray the interior hood surfaces with a solvent capable of dissolving the urea derivative (e.g., 70% Isopropanol or Ethanol), followed by a wipe-down.

  • Doff the outer gloves, turning them inside out to trap any microscopic particulate, and dispose of them in the designated solid hazardous waste bin.

Workflow & Spill Response Visualization

The following logical workflow dictates the standard operating procedure and emergency routing for spill events.

G N1 Pre-Operation Verify Fume Hood & Don PPE N2 Handling Weighing & Dissolution N1->N2 N3 Spill Occurs? N2->N3 N4 Spill Protocol Wet Wipe (Solvent) -> Bleach N3->N4 Yes N5 Standard Protocol Surface Decontamination N3->N5 No N6 Waste Segregation Halogenated Organic Waste N4->N6 N5->N6

Workflow for handling N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea and waste segregation.

Waste Disposal & Decontamination Plan

Due to the chemical topology of N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, strict adherence to EPA/RCRA waste segregation guidelines is required. Mixing this compound with standard organic waste is a severe safety violation [3].

Waste CategoryEPA/RCRA ClassificationDisposal Routing & Causality
Liquid Waste Halogenated Organic Waste Must be routed to a dedicated Halogenated Waste carboy. The dichloro-pyridyl group requires high-temperature commercial incineration to prevent the atmospheric release of dioxins and furans [2].
Solid Waste Toxic Solid Waste Contaminated gloves, weigh boats, and Kimwipes must be placed in a sealed, poly-lined hazardous waste box. Do not place in standard biohazard or municipal trash.
Sharps Chemically Contaminated Sharps Syringes used for solvent transfer must go into a puncture-proof container specifically labeled for Chemical (not biological) sharps [2].

Spill Decontamination: In the event of a dry powder spill, do not sweep. Cover the powder with absorbent pads wetted with a compatible organic solvent (to dissolve and trap the powder), wipe inward to prevent spreading, and place all materials into the solid halogenated waste stream.

References

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at: [Link]

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Centre for Environmental Rights / Department of Water Affairs & Forestry. Available at:[Link]

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Feasible Synthetic Routes

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N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea
Reactant of Route 2
Reactant of Route 2
N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

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